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  • Product: 1-Methoxycyclobutane-1-carbonyl chloride
  • CAS: 110046-66-7

Core Science & Biosynthesis

Foundational

1-Methoxycyclobutane-1-carbonyl chloride chemical structure

Executive Summary 1-Methoxycyclobutane-1-carbonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of conformationally constrained pharmaceutical agents. Characterized by a cyclobutan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxycyclobutane-1-carbonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of conformationally constrained pharmaceutical agents. Characterized by a cyclobutane ring with geminal substitution (a methoxy group and a carbonyl chloride moiety at the C1 position), this compound serves as a critical electrophile for introducing the 1-methoxycyclobutyl motif into drug candidates.

This motif is valuable in medicinal chemistry for two primary reasons:

  • Conformational Restriction: The cyclobutane ring restricts the rotation of attached side chains, potentially locking pharmacophores into bioactive conformations.

  • Metabolic Stability: The quaternary carbon at position 1 blocks metabolic

    
    -oxidation, a common clearance pathway for linear ethers and carbonyls.
    

Part 1: Structural Analysis & Physiochemical Properties

Chemical Structure

The molecule consists of a four-membered carbon ring (cyclobutane) substituted at the first carbon with both a methoxy group (


) and a chlorocarbonyl group (

).
  • Formula:

    
    
    
  • Molecular Weight: 148.59 g/mol

  • Precursor CAS: 99495-07-5 (Corresponding Acid)

Conformational Dynamics

Unlike planar cyclopropane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Pucker Angle: Approximately 25–35°.

  • Substituent Orientation: In 1,1-disubstituted cyclobutanes, the substituents occupy pseudo-equatorial and pseudo-axial positions. The bulky chlorocarbonyl group typically favors the pseudo-equatorial position to minimize 1,3-diaxial-like steric repulsions, although the electronic repulsion between the lone pairs of the methoxy oxygen and the carbonyl oxygen also influences the equilibrium.

Predicted Physiochemical Properties

Note: Experimental data for this specific acyl chloride is limited. Values below are derived from structure-activity relationship (SAR) modeling of analogous


-alkoxy acid chlorides.
PropertyValue (Estimated/Range)Rationale
Boiling Point 65–70°C @ 15 mmHgConsistent with C6 acyl chlorides; slightly higher than alkyl analogs due to polarity.
Density 1.15 ± 0.05 g/cm³Influence of chlorine atom and ring density.
Solubility Reacts with water; Soluble in DCM, THF, TolueneStandard behavior for acid chlorides.
Appearance Colorless to pale yellow liquidTypical for purified acyl chlorides.

Part 2: Synthesis & Manufacturing[1][2]

The synthesis of 1-methoxycyclobutane-1-carbonyl chloride is most reliably achieved via the activation of 1-methoxycyclobutane-1-carboxylic acid . Two primary protocols are employed depending on scale and substrate sensitivity.

Protocol A: Oxalyl Chloride (Recommended for Research Scale)

This method is preferred for gram-scale synthesis due to mild conditions and the formation of gaseous byproducts (CO,


), facilitating purification.

Reagents:

  • Substrate: 1-Methoxycyclobutane-1-carboxylic acid (1.0 eq)

  • Reagent: Oxalyl chloride (1.2 eq)

  • Catalyst: DMF (Dimethylformamide) (0.01 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Activation: Add catalytic DMF (1-2 drops). Mechanism: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack chloroiminium intermediate.

  • Addition: Add oxalyl chloride dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Gas evolution implies reaction progress.

  • Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is typically used directly in the next step without distillation to avoid thermal decomposition.

Protocol B: Thionyl Chloride (Scale-Up)

For larger batches (>100g), Thionyl Chloride (


) is cost-effective but requires rigorous removal of sulfur dioxide.
  • Conditions: Reflux in neat

    
     (excess) for 2 hours.
    
  • Purification: Vacuum distillation is mandatory to remove trace sulfur contaminants.

Synthesis Workflow Diagram

SynthesisWorkflow Acid 1-Methoxycyclobutane -1-carboxylic acid Inter Active Vilsmeier Intermediate Acid->Inter Activation Reagent Oxalyl Chloride + cat. DMF Reagent->Inter Product 1-Methoxycyclobutane -1-carbonyl Chloride Inter->Product Cl- Substitution Byproducts Gases: CO, CO2, HCl Inter->Byproducts Elimination

Figure 1: Conversion of the parent carboxylic acid to the acid chloride using the Oxalyl Chloride/DMF method.

Part 3: Reactivity Profile & Handling

Nucleophilic Acyl Substitution

The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine atom and the alpha-methoxy group. However, the steric bulk of the cyclobutane ring and the methoxy group can retard the rate of attack compared to linear acyl chlorides.

Key Reactions:

  • Amidation: Reacts with primary/secondary amines (

    
    ) to form conformationally constrained amides.
    
  • Esterification: Reacts with alcohols (

    
    ) to form esters.
    
  • Friedel-Crafts Acylation: Can serve as an acylating agent for aromatics in the presence of Lewis acids (

    
    ), though the methoxy group may complex with the Lewis acid.
    
Mechanism of Action

The reaction proceeds via a tetrahedral intermediate. The chloride ion, being a weak base and excellent leaving group, is expelled to restore the carbonyl double bond.

Mechanism Start Acid Chloride (Electrophile) Tetra Tetrahedral Intermediate Start->Tetra Attack Nu Nucleophile (Amine/Alcohol) Nu->Tetra Product Amide/Ester Product Tetra->Product Elimination LG Leaving Group (Cl-) Tetra->LG

Figure 2: General mechanism of Nucleophilic Acyl Substitution for 1-methoxycyclobutane-1-carbonyl chloride.

Stability & Storage
  • Moisture Sensitivity: Hydrolyzes rapidly in moist air to revert to the carboxylic acid and HCl gas.

  • Thermal Stability: Generally stable at room temperature under inert atmosphere (

    
    /Ar).
    
  • Storage: Store at 2–8°C in a tightly sealed container (Schlenk flask or septum-sealed vial).

Part 4: Applications in Drug Discovery

The "Gem-Disubstituted" Effect

Incorporating the 1-methoxycyclobutane ring utilizes the Thorpe-Ingold effect (gem-disubstituent effect). The angle compression of the cyclobutane ring (internal angle ~88°) alters the trajectory of the attached carbonyl, often favoring intramolecular cyclization or locking a peptide backbone into a specific turn (e.g.,


-turn mimics).
Bioisosterism

This moiety serves as a bioisostere for:

  • Gem-dimethyl groups: The cyclobutane ring is lipophilic like a gem-dimethyl group but structurally distinct.

  • Alpha-hydroxy ketones: The methoxy group mimics the polarity of an alcohol without the hydrogen bond donor capability, improving membrane permeability.

Case Use: Peptidomimetics

Researchers use this chloride to cap the N-terminus of peptide chains. The resulting amide bond is resistant to proteolytic cleavage due to the steric hindrance of the adjacent quaternary carbon.

Part 5: Safety & Toxicology

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr. 1B Causes severe skin burns and eye damage.Wear butyl rubber gloves and face shield.
Acute Tox. (Inhalation) Toxic if inhaled.Use only in a chemical fume hood.
Water Reactivity Reacts violently with water.Keep anhydrous. Do not quench directly with water.

First Aid:

  • Eye Contact: Rinse cautiously with water for 15+ minutes. Remove contact lenses.

  • Skin Contact: Wash with anhydrous polyethylene glycol (PEG 400) if available, or copious soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Wiberg, K. B. (1965). The Structure and Properties of Small Ring Compounds. Record of Chemical Progress, 26, 143-154.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12218579, 1-Methoxycyclobutanecarboxylic acid. [Link]

  • Smith, A. B., & Beauchamp, T. J. (1998). Acid Chloride Synthesis via Oxalyl Chloride.[2] Organic Syntheses, 75, 139. (Standard protocol validation).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on gem-disubstituted rings in drug design). [Link]

Sources

Exploratory

Technical Guide: 1-Methoxycyclobutane-1-carboxylic Acid Derivatives

The following technical guide details the synthesis, derivatization, and medicinal chemistry applications of 1-Methoxycyclobutane-1-carboxylic acid (CAS 99495-07-5) . This document is structured for researchers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, derivatization, and medicinal chemistry applications of 1-Methoxycyclobutane-1-carboxylic acid (CAS 99495-07-5) . This document is structured for researchers requiring actionable protocols and high-level structure-activity relationship (SAR) insights.

Core Scaffold Analysis & Synthetic Architecture

Part 1: Executive Technical Summary

1-Methoxycyclobutane-1-carboxylic acid represents a specialized class of


-disubstituted cycloalkane amino acid isosteres .[1] Unlike its nitrogenous counterpart (1-amino-1-cyclobutanecarboxylic acid, ACBC), this ether-acid scaffold offers unique hydrogen-bond accepting properties without the donor capability of the amine, significantly altering the solvation profile and permeability of derived peptidomimetics.[1]
Key Chemical Features[1][2][3][4][5][6][7][8][9]
  • Conformational Restriction: The cyclobutane ring exists in a puckered conformation (dihedral angle

    
     30°), rigidly orienting the methoxy and carboxyl groups.[2] This reduces the entropic penalty upon binding to biological targets compared to acyclic analogs like 
    
    
    
    -methyl serine.[1]
  • Metabolic Stability: The quaternary carbon at the 1-position blocks

    
    -proton abstraction, rendering the scaffold resistant to racemization and standard metabolic oxidation pathways.[1]
    
  • Bioisosterism: Acts as a lipophilic, non-ionizable isostere of serine or threonine, useful for modulating the physicochemical properties (LogD, tPSA) of peptide-based drugs.

Part 2: Synthetic Architecture

The synthesis of the core scaffold requires navigating the steric congestion of the quaternary center while preventing ring-opening or elimination side reactions common to strained rings.

Core Synthesis Strategy: The Cyanohydrin Route

The most robust industrial route utilizes cyclobutanone as the starting material, proceeding through a cyanohydrin intermediate. This method avoids the elimination risks associated with nucleophilic substitution on 1-halocyclobutanes.[1]

SynthesisRoute Figure 1: Validated synthetic pathway via cyanohydrin intermediate. Start Cyclobutanone (CAS 1191-95-3) Inter1 1-Hydroxycyclobutane- carbonitrile Start->Inter1 TMSCN, ZnI2 (Catalytic) Inter2 1-Methoxycyclobutane- carbonitrile Inter1->Inter2 MeI, NaH THF, 0°C Product 1-Methoxycyclobutane- 1-carboxylic acid (CAS 99495-07-5) Inter2->Product HCl (conc.) Reflux, 4h

Protocol Validation: Self-Consistency Check
  • Step 1 (Cyanosilylation): Use of TMSCN/ZnI

    
     is superior to HCN due to safety and higher yields. The silyl group is cleaved in situ or in the subsequent alkylation step.
    
  • Step 2 (O-Alkylation): The quaternary center makes the hydroxyl group sterically hindered.[1] Sodium hydride (NaH) is required to generate the tight alkoxide ion for S

    
    2 attack on methyl iodide.
    
  • Step 3 (Hydrolysis): The nitrile hydrolysis requires vigorous acidic conditions (conc. HCl, reflux).[3] Basic hydrolysis is often incomplete due to the steric bulk of the cyclobutane ring shielding the nitrile carbon.

Part 3: Derivatization & Medicinal Chemistry

Once the core acid is synthesized, it serves as a versatile building block.[4][3] The primary vectors for derivatization are the carboxylic acid (for amides/esters) and the methoxy group (via ether cleavage/re-alkylation, though difficult).

Library Design: Functional Vectors

The following diagram illustrates the logical flow for generating a focused library of bioactive derivatives.

Derivatives Figure 2: Divergent synthesis strategy for medicinal chemistry libraries. Core Core Scaffold (CAS 99495-07-5) Amide Amide Coupling (Peptidomimetics) Core->Amide HATU, DIPEA, R-NH2 Alcohol Reduction to Alcohol (Linker Synthesis) Core->Alcohol LiAlH4 or BH3·THF Heterocycle Heterocycle Formation (Bioisosteres) Core->Heterocycle Amidoxime condensation D1 N-Benzyl Amides (NK1 Antagonists) Amide->D1 D2 1-Methoxycyclobutyl-methanol (Prodrug linker) Alcohol->D2 D3 1,2,4-Oxadiazoles (GPCR Ligands) Heterocycle->D3

Comparative Data: Physicochemical Impact

Replacing a standard amino acid residue with the 1-methoxycyclobutane core alters the molecular profile as follows:

PropertyL-Serine Residue1-Methoxycyclobutane CoreImpact on Drug Design
H-Bond Donors 2 (NH, OH)0Increases membrane permeability (LogP

).[1]
H-Bond Acceptors 33Retains receptor binding capability.[1]
Rotatable Bonds 20 (Ring constrained)Reduces entropy loss upon binding (

improvement).
Metabolic Liability High (Proteases)LowBlocks proteolytic cleavage at the adjacent amide bond.

Part 4: Detailed Experimental Protocols

Experiment A: Synthesis of 1-Methoxycyclobutane-1-carboxylic acid

Objective: Gram-scale synthesis of the core scaffold.

Reagents:

  • Cyclobutanone (1.0 eq)[5]

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Zinc Iodide (ZnI

    
    ) (0.05 eq)
    
  • Sodium Hydride (60% in oil) (1.5 eq)

  • Methyl Iodide (2.0 eq)

  • Conc. HCl

Protocol:

  • Cyanosilylation: To a dry flask under Argon, add cyclobutanone (10 mmol) and catalytic ZnI

    
    . Dropwise add TMSCN (12 mmol) at 0°C. Stir at RT for 4 hours. Note: Evolution of heat indicates reaction initiation.[1]
    
  • Alkylation: Dilute the crude mixture with anhydrous THF (20 mL). Cool to 0°C. Add NaH (15 mmol) portion-wise. (Caution: H

    
     gas evolution).[6] Stir 30 min. Add Methyl Iodide (20 mmol) dropwise. Warm to RT and stir overnight.
    
  • Hydrolysis: Quench with water. Extract with ether.[1] Evaporate solvent.[1][6] Add 6M HCl (30 mL) to the residue and reflux for 6 hours.

  • Workup: Cool to RT. Extract with DCM (3x). Dry over Na

    
    SO
    
    
    
    . Concentrate to yield the crude acid.[6]
  • Purification: Recrystallization from Hexane/EtOAc or distillation (bp approx 110°C @ 10 mmHg).

Experiment B: Synthesis of N-Benzyl-1-methoxycyclobutane-1-carboxamide

Objective: Demonstrating amide coupling efficiency (Model for peptide ligation).

Protocol:

  • Dissolve 1-methoxycyclobutane-1-carboxylic acid (1.0 mmol) in DMF (5 mL).

  • Add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir for 10 minutes to activate the acid.

  • Add Benzylamine (1.1 mmol). Stir at RT for 12 hours.[1]

  • Validation: Monitor by TLC (50% EtOAc/Hexane). The product spot should be UV active (benzyl group) and stain with KMnO

    
    .
    
  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

    
    , and brine.
    
  • Yield: Expected yield 85-95%.

Part 5: References

  • BenchChem. 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid Synthesis and Properties. Retrieved from

  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery: Scaffolds and Applications. PharmaBlock Whitepaper.[1] Retrieved from

  • Organic Syntheses. General Methods for Alpha-Alkoxy Acid Synthesis via Cyanohydrins. Org.[1][7][6][8] Synth. Coll. Vol. 3, p. 323.

  • ChemicalBook. Cyclobutanecarboxylic acid derivatives and supply chain data. Retrieved from

  • National Institutes of Health (NIH). Cyclobutanes in Small-Molecule Drug Candidates.[1] PMC Review.[1] Retrieved from

Sources

Foundational

Conformational Restriction via Cyclobutane Rings: A Technical Guide for Drug Design

Executive Summary This technical guide explores the strategic incorporation of cyclobutane rings into small molecule drug candidates.[1] Unlike the planar aromatic rings or the rigid, planar triangle of cyclopropane, cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the strategic incorporation of cyclobutane rings into small molecule drug candidates.[1] Unlike the planar aromatic rings or the rigid, planar triangle of cyclopropane, cyclobutane offers a unique "puckered" (butterfly) conformation . This structural feature provides a distinct vector for substituent exit, enabling medicinal chemists to access novel chemical space, improve metabolic stability, and optimize binding thermodynamics by reducing the entropic penalty of ligand-protein interaction.

Part 1: Theoretical Framework & Structural Dynamics

The Physics of the Ring: Puckering and Bond Angles

The cyclobutane ring is not planar. To relieve torsional strain (eclipsing interactions between adjacent C-H bonds), the ring adopts a non-planar, puckered conformation.

  • Bond Angle: ~88° (deviating from the ideal 90°).

  • Puckering Angle: ~30–35°.

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid flipping between puckered conformers at room temperature unless substituted.

Medicinal Chemistry Implication: Substituents on a cyclobutane ring are fixed in pseudo-equatorial or pseudo-axial positions. This allows for precise positioning of pharmacophores. For example, 1,3-disubstituted cyclobutanes can orient substituents in a cis or trans relationship that mimics the distance vectors of meta- or para-substituted benzenes, but with a significantly higher fraction of saturation (


), leading to improved solubility.
Thermodynamic Binding Principles

The primary rationale for using cyclobutane is conformational restriction .

  • Flexible Ligand: High entropy in solution (

    
    ). Binding requires freezing rotatable bonds, leading to a high entropic penalty (
    
    
    
    ).
  • Restricted Ligand (Cyclobutane): Pre-organized in the bioactive conformation. Lower initial entropy (

    
    ), resulting in a smaller entropic penalty upon binding (
    
    
    
    relative to the flexible analog).

Thermodynamics Flex_Sol Flexible Ligand (Solution) High Entropy Rigid_Sol Restricted Ligand (Cyclobutane) Medium Entropy Flex_Sol->Rigid_Sol Synthetic Pre-organization Bound Ligand-Protein Complex Low Entropy Flex_Sol->Bound High Entropic Penalty (ΔS << 0) Rigid_Sol->Bound Reduced Penalty (ΔS < 0)

Figure 1: Thermodynamic advantage of conformational restriction. Pre-organizing the ligand reduces the entropic cost of binding.

Part 2: Synthetic Methodologies

The construction of the cyclobutane core is often the bottleneck in SAR exploration. Two primary methods dominate modern discovery: [2+2] Photocycloaddition and [1.1.1]Propellane Ring Opening .

Protocol A: Visible-Light Mediated [2+2] Photocycloaddition (Flow Chemistry)

This protocol utilizes a photocatalyst to mediate the cycloaddition of an enone and an alkene, avoiding the harsh UV conditions of traditional methods.

Target: Synthesis of a 1,2-disubstituted cyclobutane scaffold. Reagents:

  • Substrate A: trans-Cinnamic acid derivative (1.0 equiv)

  • Substrate B: Alkene trap (e.g., Maleimide or styrene derivative) (2.0 equiv)

  • Photocatalyst:

    
     (2 mol%)
    
  • Solvent: Acetonitrile (degassed)

  • Light Source: Blue LED (450 nm)

Step-by-Step Workflow:

  • Preparation: Dissolve Substrate A (0.5 M) and Photocatalyst in MeCN. Sparge with Argon for 15 minutes to remove oxygen (triplet quencher).

  • Flow Setup: Pump the solution through a FEP (fluorinated ethylene propylene) tubing reactor wrapped around a Blue LED light source.

    • Residence Time: 10–30 minutes (optimization required based on substrate).

  • Quench & Purify: Collect the effluent. Remove solvent in vacuo.

  • Isolation: Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Validation: Verify cyclobutane formation via

    
    -NMR. Look for the characteristic upfield cyclobutyl protons (δ 2.0–4.0 ppm) and measure coupling constants (
    
    
    
    ) to determine relative stereochemistry.

SynthesisFlow Start Start: Degassed Precursors (Enone + Alkene + Cat) Pump Peristaltic Pump (Flow Rate Control) Start->Pump Reactor Photoreactor (FEP Tubing + 450nm LED) Pump->Reactor Irradiation Residence Time Collection Collection & Solvent Evaporation Reactor->Collection Purification Flash Chromatography (Isolation of Isomers) Collection->Purification

Figure 2: Flow chemistry workflow for [2+2] photocycloaddition, ensuring uniform irradiation and scalability.

Protocol B: [1.1.1]Propellane Ring Opening (Strain-Release)

For accessing bicyclo[1.1.1]pentanes (BCPs) or 3,3-disubstituted cyclobutanes :

  • Activation: React [1.1.1]propellane with a radical precursor (e.g., an alkyl iodide) or a nucleophile (e.g., a thiol).

  • Mechanism: The central bond of the propellane is highly strained. Cleavage releases ~65 kcal/mol of strain energy, driving the formation of the cyclobutane core.

  • Application: This is the standard method for synthesizing "flying buttress" bioisosteres of the tert-butyl group or phenyl ring.

Part 3: Medicinal Chemistry Applications & Case Studies

Bioisosterism: The "Fat" Phenyl Replacement

Cyclobutane is an effective bioisostere for phenyl rings when solubility is a limiting factor.

  • Phenyl: Planar, lipophilic (

    
     high), poor solubility.
    
  • Cyclobutane: Puckered, higher

    
    , improved aqueous solubility.
    
  • Vector Match: The distance between C1 and C3 in a trans-1,3-disubstituted cyclobutane (~5.1 Å) closely mimics the distance of para-substituted benzene (~5.8 Å).

Case Study: Influenza PB2 Inhibitors (Spirocyclobutane)

In the optimization of inhibitors targeting the PB2 subunit of the influenza A polymerase, researchers transitioned from acyclic alkyl chains to cycloalkanes to fill a specific hydrophobic pocket.

  • Challenge: A flexible gem-dimethyl group provided moderate potency but poor metabolic stability and selectivity.

  • Solution: Cyclization to a spirocyclobutane .[2]

  • Result: The spirocyclobutane analog (Compound 16 in literature) showed a >100-fold increase in potency (

    
    ) compared to the acyclic or cyclopropyl analogs.[3]
    
  • Mechanism: The cyclobutane ring provided the exact volume required to fill the hydrophobic pocket without the steric clash observed with larger cyclopentane/cyclohexane rings, while the rigidification minimized the entropic cost of binding.

Comparative Data: Ring Properties
PropertyCyclopropaneCyclobutaneCyclopentanePhenyl
Geometry Planar (Rigid)Puckered (Flexible)EnvelopePlanar (Rigid)
Bond Angle 60°~88°~108°120°
Character High

-character
MixedAliphaticAromatic
Metabolic Liability CYP P450 openingLowModerateHigh (Epoxidation)
Role Spacer/Angle constraintVolume filler/VectorVolume filler

-stacking

References

  • Nam, S., et al. (2011). Structure-Guided Design of Novel Spirocyclobutane Inhibitors of the Influenza Virus Polymerase PB2 Subunit. Journal of Medicinal Chemistry , 54(19), 6969-6983. Link

  • Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal , 27(15), 4816-4826. Link

  • Xu, Y., et al. (2019). Visible-Light-Mediated [2+2] Cycloaddition of Enones: A Review. Chemical Reviews , 119(4), 2583-2610. Link

  • DrugBank Online. (2024). Carboplatin: Pharmacology and Structure. DrugBank .[1][4] Link

  • Krenske, E. H., et al. (2016). Kinetics and Thermodynamics of the [2+2] Cycloaddition. Journal of Organic Chemistry , 81(23), 11726–11733. Link

Sources

Exploratory

Alpha-methoxy acid chlorides as bioisosteres

Topic: The -Methoxy Carbonyl Motif: Bioisosteric Utility & Synthetic Installation via Acid Chlorides Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Specialists The -Methoxy Car...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The


-Methoxy Carbonyl Motif: Bioisosteric Utility & Synthetic Installation via Acid Chlorides
Content Type:  Technical Guide / Whitepaper
Audience:  Medicinal Chemists, Lead Optimization Specialists

The -Methoxy Carbonyl: Bioisosteric Engineering & Synthetic Protocols

Executive Summary: The Reagent vs. The Bioisostere

In the context of high-precision drug design,


-methoxy acid chlorides  (e.g., methoxyacetyl chloride) are not bioisosteres themselves due to their high reactivity and hydrolytic instability. Rather, they are the critical synthetic gateways  used to install the 

-methoxy carbonyl motif
—a powerful non-classical bioisostere.

This guide details the strategic application of this motif to replace labile peptide bonds, modulate lipophilicity (LogP), and enforce specific bioactive conformations via the Gauche Effect . It provides validated protocols for handling the precursor acid chlorides to generate these bioisosteres with high fidelity.

Bioisosteric Rationale: Why Install an -Methoxy Group?

The decision to incorporate an


-methoxy group is typically driven by three failure modes in Lead Optimization: Metabolic Instability , Poor Solubility , or Conformational Entropy .
A. Metabolic Blocking (The -Oxidation Shield)

Standard alkyl chains adjacent to carbonyls are prone to CYP450-mediated


-hydroxylation.
  • The Problem: An

    
    -methylene (–CH₂–C=O) is a "soft" metabolic spot.
    
  • The Solution: Replacing the

    
    -hydrogen with a methoxy group (–CH(OMe)–C=O) removes the abstractable proton or sterically/electronically hinders the approach of the heme-oxo species. While O-demethylation is possible, it often proceeds at a significantly reduced rate compared to direct carbon oxidation, extending half-life (
    
    
    
    ).
B. The Gauche Effect: Conformational Locking

Unlike simple alkyl chains that prefer anti conformations to minimize sterics, molecules with vicinal electronegative atoms (like O–C–C–O or O–C–C–N) prefer the gauche conformation.

  • Mechanism: Hyperconjugation between the

    
     bonding orbital and the 
    
    
    
    antibonding orbital stabilizes the gauche rotamer.[1]
  • Application: This effect allows medicinal chemists to "pre-organize" a drug molecule into a bioactive conformation that mimics the

    
    -turn of proteins, reducing the entropic penalty of binding to a receptor.
    
C. Solvation & Lipophilicity
  • LogP Modulation: The ether oxygen acts as a hydrogen bond acceptor (HBA) but not a donor (HBD). This increases aqueous solubility compared to a pure alkyl chain without introducing the high desolvation penalty associated with a hydroxyl (–OH) group.

Strategic Decision Framework (Visualization)

The following decision tree illustrates when a medicinal chemist should deploy the


-methoxy acid chloride reagent to solve specific DMPK issues.

Bioisostere_Decision_Tree node_start Lead Compound Failure Mode node_metab Rapid Metabolic Clearance (CYP-mediated) node_start->node_metab node_solub Poor Aqueous Solubility (High LogP) node_start->node_solub node_conf Low Potency due to High Entropic Penalty node_start->node_conf node_sol1 Diagnosis: alpha-C Hydroxylation? node_metab->node_sol1 node_sol2 Strategy: Introduce H-Bond Acceptor (Avoid H-Donors) node_solub->node_sol2 node_sol3 Strategy: Exploit Gauche Effect for Pre-organization node_conf->node_sol3 node_action DEPLOY REAGENT: Alpha-Methoxy Acid Chloride node_sol1->node_action Yes node_sol2->node_action node_sol3->node_action node_result Result: Alpha-Methoxy Amide Bioisostere (Improved t1/2, Sol, or Potency) node_action->node_result

Figure 1: Decision matrix for deploying


-methoxy acid chlorides in lead optimization.

Technical Protocol: Handling & Coupling

The


-methoxy acid chloride is a "hot" electrophile. The inductive effect of the 

-oxygen increases the electrophilicity of the carbonyl carbon compared to a standard alkanoyl chloride, making it prone to hydrolysis and rapid reaction.
A. Reagent Preparation (In Situ vs. Isolation)

While methoxyacetyl chloride (CAS 38870-89-2) is commercially available, substituted variants must be synthesized.

Standard Protocol: Oxalyl Chloride Method

  • Starting Material: 1.0 eq

    
    -methoxy carboxylic acid.
    
  • Solvent: Anhydrous DCM (Dichloromethane).

  • Reagent: 1.2 eq Oxalyl Chloride ((

    
    ).
    
  • Catalyst: 1-2 drops of DMF (Dimethylformamide).

  • Conditions:

    
    , 2 hours.
    
  • Workup: Evaporation in vacuo. Do not perform aqueous workup. The product is moisture-sensitive.

B. Coupling Reaction (Schotten-Baumann Conditions)

To install the bioisostere (creating the


-methoxy amide), use a biphasic or anhydrous base system.
ParameterCondition A (Anhydrous)Condition B (Schotten-Baumann)
Application High-value, water-sensitive aminesRobust, simple amines
Solvent DCM or THF (Anhydrous)DCM / Sat. NaHCO₃ (1:1)
Base DIPEA (Hunig's Base) or Et₃N (3.0 eq)Inorganic Base (NaOH/NaHCO₃)
Temperature


Key Risk HCl generation (requires scavenger)Hydrolysis of acid chloride
Yield Typically >90%70-85%
C. Self-Validating QC Steps
  • IR Spectroscopy: Look for the shift in the carbonyl stretch. The acid chloride (

    
    ) will shift to the amide (
    
    
    
    ). Disappearance of the
    
    
    peak confirms consumption.
  • TLC Monitoring: Convert a small aliquot to the methyl ester (quench with MeOH) to check purity via TLC, as the acid chloride itself degrades on silica.

Mechanistic Visualization: The Gauche Effect

The following diagram explains the stereoelectronic justification for using this bioisostere to lock conformation.

Gauche_Effect cluster_0 Standard Alkyl Chain (Anti Preference) cluster_1 Alpha-Methoxy Bioisostere (Gauche Preference) node_anti Anti (180°) desc_anti Sterics dominate. Chain extends linearly. High entropy cost to bind. node_gauche Gauche (60°) node_anti->node_gauche Bioisosteric Replacement desc_gauche Stereoelectronics dominate. (Sigma C-H -> Sigma* C-O). Pre-organized 'Turn' mimic.

Figure 2: Conformational bias shift when replacing an alkyl chain with an


-methoxy group.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wolfe, S. (1972). The Gauche Effect. The Stereochemical Consequences of the Interaction of Adjacent Electron Pairs and Polar Bonds. Accounts of Chemical Research, 5(3), 102–111. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Molecular Variations in Homologous Series). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Methoxycyclobutane-1-carbonyl Chloride

Abstract & Strategic Overview This guide details the synthesis of 1-methoxycyclobutane-1-carbonyl chloride from its corresponding carboxylic acid. While standard acid chloride synthesis often employs thionyl chloride ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthesis of 1-methoxycyclobutane-1-carbonyl chloride from its corresponding carboxylic acid. While standard acid chloride synthesis often employs thionyl chloride (


), this protocol prioritizes the Oxalyl Chloride/DMF  method.

Scientific Rationale: The target molecule contains a strained cyclobutane ring and a quaternary center bearing an electron-donating methoxy group.

  • Ring Strain: Cyclobutane (~26 kcal/mol strain energy) is susceptible to acid-catalyzed ring expansion or opening under harsh thermal conditions.

  • Electronic Effects: The

    
    -methoxy group stabilizes the intermediate acylium ion but also increases the risk of decarbonylation or ionization at the quaternary center if heated excessively.
    

Therefore, a mild, room-temperature protocol using oxalyl chloride with catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) is selected to minimize thermal degradation and side reactions.

Reaction Scheme & Logic

The transformation proceeds via the activation of the carboxylic acid by a Vilsmeier-Haack type chloroiminium intermediate generated in situ from DMF and oxalyl chloride.

Reaction Pathway Visualization

ReactionScheme Acid 1-Methoxycyclobutane- 1-carboxylic acid Inter Activated Intermediate Acid->Inter + Oxalyl / DMF DCM, 0°C Oxalyl Oxalyl Chloride (COCl)2 DMF DMF (Cat.) Product 1-Methoxycyclobutane- 1-carbonyl chloride Inter->Product - Gases Byproducts Gases: CO, CO2, HCl Inter->Byproducts

Caption: Mild conversion of acid to acid chloride driven by entropy (gas evolution).

Safety Assessment & Prerequisites

Hazard Class: High Signal Word: DANGER

ReagentHazardPrecaution
Oxalyl Chloride Water-reactive, Corrosive, ToxicUse in fume hood. Releases CO/HCl.
Product (Acid Chloride) Lachrymator, CorrosiveDouble-glove. Avoid inhalation. Store under inert gas.
Dichloromethane Volatile, Carcinogen suspectUse standard organic solvent PPE.
Carbon Monoxide Silent AsphyxiantEnsure high-flow ventilation.

Prerequisites:

  • Glassware: Flame-dried or oven-dried (120°C) glassware cooled under

    
     flow. Moisture kills the reagent.
    
  • Gas Trap: The reaction generates HCl and CO. Route the exhaust through a base trap (aqueous NaOH) or into a high-efficiency fume hood exhaust.

Detailed Experimental Protocol

Scale: 10.0 mmol (Theoretical Yield: ~1.48 g) Solvent Volume: ~5 mL/mmol (Total: 50 mL)

Step 1: Setup and Solubilization
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.

  • Connect the flask to a nitrogen (

    
    ) or argon manifold. Purge the flask for 5 minutes.
    
  • Add 1-methoxycyclobutane-1-carboxylic acid (1.30 g, 10.0 mmol) to the flask.

  • Add anhydrous Dichloromethane (DCM) (40 mL) via syringe. Stir until the acid is fully dissolved.

  • Cool the mixture to 0°C using an ice/water bath.

Step 2: Catalyst Activation
  • Add N,N-Dimethylformamide (DMF) (2 drops, ~0.05 mmol) via a narrow-bore needle.

    • Note: DMF acts as a nucleophilic catalyst. Without it, the reaction with oxalyl chloride is sluggish.

Step 3: Reagent Addition[8]
  • Measure Oxalyl Chloride (1.03 mL, 12.0 mmol, 1.2 equiv) into a dry syringe.

  • Add the oxalyl chloride dropwise over 10–15 minutes to the cold solution.

    • Observation: Vigorous bubbling (gas evolution) will occur immediately. Control the rate to prevent foaming over.

Step 4: Reaction Propagation
  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours .

    • Endpoint Monitoring: Gas evolution should cease.

    • In-Process Check (Optional): Aliquot 50 µL into MeOH. Check by TLC or LCMS for the corresponding methyl ester (acid chlorides are too unstable for direct chromatography).

Step 5: Isolation (The "Self-Validating" Step)
  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at <30°C .

    • Caution: Do not overheat. The product is volatile.[1]

  • Azeotropic Removal: Re-dissolve the residue in 10 mL of dry DCM or pentane and re-evaporate. Repeat twice.

    • Why: This removes residual HCl and unreacted oxalyl chloride, which can catalyze degradation.

  • Final Product: The residue is a clear to pale-yellow liquid.

    • Purification: If high purity is required, vacuum distill (bulb-to-bulb). Expected bp: ~60–65°C at 20 mmHg (estimated based on non-methoxy analog).

Mechanistic Insight

Understanding the mechanism ensures troubleshooting capability. The DMF catalyst attacks oxalyl chloride to form the active Vilsmeier-Haack reagent, which is far more electrophilic than oxalyl chloride itself.

Mechanism Step1 1. Catalyst Formation DMF + (COCl)2 -> [Me2N=CHCl]+ Cl- + CO + CO2 Step2 2. Activation Acid attacks [Me2N=CHCl]+ Forms Activated Ester Step1->Step2 Active Species Step3 3. Substitution Chloride (Cl-) attacks Carbonyl Regenerates DMF Step2->Step3 Nucleophilic Acyl Substitution

Caption: Catalytic cycle showing regeneration of DMF and gas byproduct formation.

Analytical Validation

To confirm the synthesis without risking hydrolysis, use spectroscopic methods on the neat oil.

Infrared Spectroscopy (FT-IR)
  • Shift Diagnostic: The Carbonyl (

    
    ) stretch is the primary indicator.
    
  • Starting Acid: Broad O-H stretch (3300–2500

    
    ) and 
    
    
    
    at ~1700–1720
    
    
    .
  • Product (Acid Chloride): Disappearance of O-H broad band. Shift of

    
     to 1790–1810 
    
    
    
    (sharp, intense).
Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
     (Dry).
    
  • Diagnostic Signal: The methoxy group (

    
    ) and cyclobutane ring protons will show a slight downfield shift due to the increased electron-withdrawing nature of 
    
    
    
    vs
    
    
    .
  • Purity Check: Absence of DMF peaks (unless trapped) and absence of the broad acid proton (

    
     ppm).
    
MoietyApprox. Shift (

ppm)
Multiplicity

3.40 – 3.50Singlet (3H)
Cyclobutane

1.80 – 2.60Multiplets (6H)

Troubleshooting & Storage

  • Issue: Reaction turns dark/black.

    • Cause: Thermal decomposition or moisture ingress generating HCl heat.

    • Fix: Ensure strict

      
       start; add reagent slower; ensure anhydrous DCM.
      
  • Issue: Low conversion.

    • Cause: Dead catalyst (wet DMF) or insufficient time.

    • Fix: Use fresh anhydrous DMF. Allow to stir overnight if steric bulk is high (unlikely here).

  • Storage:

    • Store in a sealed vial under Argon at -20°C .

    • Acid chlorides hydrolyze rapidly in moist air to regenerate the acid and HCl.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. (n.d.). Oxalyl Chloride Technical Bulletin. Retrieved from

  • Wiberg, K. B. (1993). The Chemistry of Cyclobutanes. Wiley-Interscience. (Context on cyclobutane stability).
  • Marsh, G. P., et al. (2004). "Synthesis of acid chlorides from carboxylic acids using oxalyl chloride." Organic Syntheses, Coll.[2][3] Vol. 10.

Sources

Application

Introduction: The Strategic Importance of Acid Chlorides and the Superiority of Oxalyl Chloride

An Application Note for the Synthesis of Acid Chlorides using Oxalyl Chloride Acid chlorides, or acyl chlorides, are a cornerstone of modern organic synthesis, serving as highly reactive intermediates for the constructio...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Acid Chlorides using Oxalyl Chloride

Acid chlorides, or acyl chlorides, are a cornerstone of modern organic synthesis, serving as highly reactive intermediates for the construction of esters, amides, and for facilitating Friedel-Crafts acylations.[1][2][3] Their heightened reactivity, stemming from the electron-withdrawing nature of the chlorine atom, makes them indispensable precursors in the pharmaceutical, agrochemical, and materials science industries.

The conversion of a stable carboxylic acid to its activated acid chloride counterpart is a critical transformation. While several reagents can effect this change, oxalyl chloride, (COCl)₂, often emerges as the reagent of choice in research and fine chemical synthesis, particularly when compared to the more traditional thionyl chloride (SOCl₂).[4][5] The preference for oxalyl chloride is grounded in its mild reaction conditions, high selectivity, and the production of exclusively gaseous byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[1][6] This unique feature vastly simplifies reaction work-up, as excess reagent and byproducts can be removed by simple evaporation, often affording the acid chloride in high purity without the need for chromatography.[4][7]

This guide provides a comprehensive overview of the mechanism, a detailed experimental protocol, safety considerations, and troubleshooting for the synthesis of acid chlorides using oxalyl chloride, with a focus on the practical insights required for successful and safe execution in a laboratory setting.

The Catalytic Mechanism: Unveiling the Role of DMF

A key feature of the oxalyl chloride method is the use of a catalytic quantity of N,N-dimethylformamide (DMF), which dramatically accelerates the reaction.[8][9] The process does not involve direct reaction between the carboxylic acid and oxalyl chloride. Instead, DMF initiates a catalytic cycle by first reacting with oxalyl chloride to form a highly reactive electrophilic species known as the Vilsmeier reagent, specifically the chloro(dimethylamino)methyleniminium ion.[6][10]

The catalytic cycle proceeds as follows:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride. This intermediate rapidly collapses, eliminating CO, CO₂, and a chloride ion to generate the Vilsmeier reagent.[11]

  • Activation of the Carboxylic Acid: The carboxylic acid then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.

  • Formation of the Acid Chloride: The resulting intermediate is highly unstable and collapses. A chloride ion attacks the carbonyl carbon, leading to the formation of the desired acid chloride and the regeneration of the DMF catalyst, along with the release of HCl.[10]

This catalytic pathway allows the reaction to proceed smoothly at or below room temperature, preserving sensitive functional groups that might not tolerate the harsher, higher-temperature conditions often required with thionyl chloride.[12]

Oxalyl_Chloride_Mechanism cluster_0 DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent Active Species DMF->Vilsmeier + (COCl)₂ - CO, -CO₂, -Cl⁻ OxalylCl Oxalyl Chloride (COCl)₂ OxalylCl->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate + R-COOH CarboxylicAcid Carboxylic Acid R-COOH CarboxylicAcid->Intermediate AcidChloride Acid Chloride R-COCl Intermediate->AcidChloride + Cl⁻ p1 Byproducts Gaseous Byproducts (CO, CO₂, HCl) AcidChloride->Byproducts Accompanied by p1->DMF Catalyst Regenerated p2

Caption: Catalytic cycle for acid chloride formation.

Comparative Analysis: Oxalyl Chloride vs. Thionyl Chloride

The choice of chlorinating agent is a critical decision in synthesis design. The following table provides a comparative overview to guide this choice.[4][12]

ParameterOxalyl ChlorideThionyl ChlorideRationale & Field Insight
Reaction Temperature 0 °C to Room Temperature[12]Often requires reflux/heating[8][12]The milder conditions of oxalyl chloride are ideal for substrates with sensitive functional groups, minimizing side reactions and degradation.
Byproducts CO, CO₂, HCl (all gaseous)[4][12]SO₂, HCl (all gaseous)[4][12]Both reagents produce gaseous byproducts, which simplifies work-up. Oxalyl chloride's byproducts are often considered "cleaner."
Reaction Mildness Milder, more selective[6][12]More aggressive, can lead to side reactions like chlorination at the α-carbon.[12]For complex molecules in drug development, selectivity is paramount. Oxalyl chloride's gentler nature reduces the risk of racemization and other unwanted transformations.[12]
Catalyst Catalytic DMF required for mild conditions.[8][12]Can be used neat or with a catalyst (e.g., pyridine, DMF).[13]The DMF-catalyzed mechanism for oxalyl chloride is highly efficient and reliable for a broad range of substrates.
Work-up & Isolation Simple evaporation of solvent and excess reagent.[4]Requires higher temperatures or vacuum for complete removal due to a higher boiling point (79 °C vs. 62-65 °C).[4]The lower boiling point of oxalyl chloride makes it easier to remove under reduced pressure at low temperatures, preserving the integrity of thermally sensitive products.[4]
Cost More expensive.[6][12]Generally more economical.[4][12]Thionyl chloride is often favored for large-scale industrial production where cost is a primary driver. Oxalyl chloride is preferred for smaller-scale, high-value synthesis.[4]

Detailed Experimental Protocol for Acid Chloride Synthesis

This protocol provides a general, self-validating methodology for the conversion of a carboxylic acid to its corresponding acid chloride. The cessation of gas evolution provides a visual cue for reaction completion, and the volatility of the reagent and byproducts ensures a high-purity crude product upon evaporation.

Materials and Equipment
  • Reagents: Carboxylic acid, oxalyl chloride (≥98%), N,N-dimethylformamide (DMF, anhydrous), anhydrous dichloromethane (DCM) or other suitable inert solvent (e.g., THF, toluene).

  • Glassware: Two- or three-neck round-bottom flask, magnetic stir bar, pressure-equalizing dropping funnel, condenser with a gas outlet connected to a bubbler or scrubber (containing oil or a base solution to trap HCl), septum.

  • Equipment: Magnetic stirrer, ice-water bath, rotary evaporator, inert gas supply (Nitrogen or Argon).

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemical-resistant gloves (inspect before use).[2]

Experimental Workflow

Acid_Chloride_Workflow Setup 1. Assemble dry glassware under inert atmosphere Charge 2. Dissolve carboxylic acid in anhydrous DCM Setup->Charge Cool 3. Cool solution to 0 °C (ice bath) Charge->Cool Catalyst 4. Add catalytic DMF (1-2 drops) Cool->Catalyst Addition 5. Add oxalyl chloride dropwise via funnel Catalyst->Addition React 6. Stir at 0 °C, then warm to room temp Addition->React Monitor 7. Monitor for cessation of gas evolution (1-3 h) React->Monitor Workup 8. Concentrate under reduced pressure Monitor->Workup Product Crude Acid Chloride (Use directly or purify) Workup->Product

Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
  • Glassware Preparation: Ensure all glassware is oven- or flame-dried and assembled while hot under a stream of inert gas (N₂ or Ar) to ensure anhydrous conditions.

  • Reaction Setup: In the round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (or another suitable solvent) to a concentration of approximately 0.5 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Catalyst Addition: Using a syringe, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per 10 mmol of carboxylic acid).[14]

  • Reagent Addition: Add oxalyl chloride (typically 1.2–1.5 eq) to the dropping funnel. Add the oxalyl chloride dropwise to the stirred solution over 15-30 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and the rate of gas evolution (CO, CO₂, HCl), preventing dangerous pressure buildup and potential side reactions.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Continue stirring at room temperature for 1-3 hours. The reaction is typically complete when gas evolution has ceased. For more rigorous monitoring, a small aliquot can be carefully quenched with methanol and analyzed by TLC, GC-MS, or LC-MS to check for the formation of the methyl ester.

  • Work-up and Isolation: Once the reaction is complete, carefully remove the solvent, excess oxalyl chloride, and dissolved gaseous byproducts using a rotary evaporator.[14] To ensure complete removal of HCl, the crude residue can be co-evaporated with an anhydrous, inert solvent like toluene or DCM.

  • Product: The resulting crude acid chloride is often a yellow to brown oil or solid and is typically of sufficient purity to be used directly in subsequent reactions. If necessary, liquid acid chlorides can be purified by vacuum distillation and solid ones by recrystallization from a non-protic solvent.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete or Slow Reaction • Insufficient oxalyl chloride.• Inactive catalyst (wet DMF).• Reaction temperature is too low for a sterically hindered acid.• Add an additional portion of oxalyl chloride (0.2-0.3 eq).• Ensure DMF is anhydrous.• Allow the reaction to stir longer at room temperature or gently warm to reflux if the substrate is stable.[15]
Low Yield / Product Decomposition • Presence of moisture in reagents or glassware, leading to hydrolysis of the acid chloride back to the carboxylic acid.• Reaction temperature was too high, causing degradation.• Rigorously dry all glassware, solvents, and use fresh, anhydrous reagents.• Maintain proper temperature control, especially during the initial addition of oxalyl chloride.
Formation of Side Products • For substrates with acid-sensitive groups, residual HCl can cause decomposition or side reactions.• Use of excess DMF can lead to higher levels of the carcinogenic byproduct dimethylcarbamoyl chloride.[6]• Add a non-nucleophilic base (e.g., pyridine) to the reaction mixture before adding oxalyl chloride to scavenge HCl.[16]• Use the minimum effective amount of DMF catalyst.

Critical Safety and Handling Precautions

Oxalyl chloride is a highly hazardous substance and requires strict safety protocols.

  • Hazards: Oxalyl chloride is highly toxic, corrosive, and a lachrymator.[2][17] It causes severe skin burns and eye damage and is toxic if inhaled.[2] It reacts violently and exothermically with water and other protic solvents, releasing toxic gases.[17][18]

  • Personal Protective Equipment (PPE): Always handle oxalyl chloride in a certified chemical fume hood.[19] Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber, inspect prior to use), tightly fitting safety goggles, and a face shield.[2][20]

  • Storage: Store oxalyl chloride in a cool, dry, well-ventilated area, away from moisture.[2][18] It should be stored under an inert atmosphere (nitrogen or argon) and refrigerated (2–8 °C) to minimize decomposition and vapor pressure.[18]

  • Spill Management: In case of a spill, evacuate the area.[2][18] Cover the spill with an inert absorbent material like dry sand or vermiculite.[18][19] Do not use water.[19] Collect the absorbed material into a sealed container for hazardous waste disposal.[18]

  • Quenching and Disposal: Never quench neat oxalyl chloride. First, dilute the reagent or reaction mixture with a large volume of an inert, non-protic solvent (e.g., DCM, toluene) in a flask cooled in an ice bath.[18] Slowly and carefully add a quenching agent like methanol or isopropanol. The quenched mixture must be disposed of as hazardous chemical waste according to institutional guidelines.[2][18]

References

  • Title: Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison Source: Wolfa Pharm & Tech URL: [Link]

  • Title: Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching Source: Wolfa Pharm & Tech URL: [Link]

  • Title: Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights Source: Yufeng Chemical URL: [Link]

  • Title: How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis Source: Yufeng Chemical URL: [Link]

  • Title: OXALYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet Source: Loba Chemie URL: [Link]

  • Title: Review: Synthesis of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

  • Title: Oxalyl chloride - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 Source: YouTube URL: [Link]

  • Title: Getting Towed Uphill - Reactivity: substitution at carboxyl Source: Chemistry LibreTexts URL: [Link]

  • Title: Oxalyl Chloride - Common Organic Chemistry Source: commonorganicchemistry.com URL: [Link]

  • Title: Beyond a solvent: triple roles of dimethylformamide in organic chemistry Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Proposed mechanism for the production of acid chlorides using oxalyl chloride (14) and DMF as a catalyst. Source: ResearchGate URL: [Link]

  • Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]

  • Title: Acid to Acid Chloride - Common Conditions Source: commonorganicchemistry.com URL: [Link]

  • Title: converting carboxylic acids into acyl (acid) chlorides Source: Chemguide URL: [Link]

  • Title: One-pot synthesis of amides from carboxylic acids activated using thionyl chloride Source: Royal Society of Chemistry URL: [Link]

  • Title: DMF-catalysed chlorination of carboxylic acids Source: ResearchGate URL: [Link]

  • Title: PREPARATION OF (E)-4-(4-CYANOPHENYL)-2-NITROSTYRENE Source: Organic Syntheses URL: [Link]

  • Title: Process for the production of oxalyl chloride Source: Google Patents URL
  • Title: A Mild and Efficient Oxidation of Alcohols to Carbonyls using Acetonitrile as an Oxidant Source: Organic Syntheses URL: [Link]

  • Title: A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Formlyating Dimethoxytoulene Source: Sciencemadness.org URL: [Link]

  • Title: Otc oxalyl chloride success? Source: Sciencemadness.org URL: [Link]

  • Title: Halogenation using halo-vilsmeier reagent Source: Google Patents URL
  • Title: Trouble with chloride acids Source: Reddit URL: [Link]

  • Title: The action of oxalyl chloride on alcohols in pyridine solution Source: CORE URL: [Link]

  • Title: Oxidation with Oxalyl chloride Source: Reaction Repo URL: [Link]

Sources

Method

Application Note: In Situ Activation of 1-Methoxycyclobutane-1-carboxylic Acid

-Alkoxy Cycloalkane Acids Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract & Strategic Overview 1-Methoxycyclobutane-1-carboxylic acid represents a unique challenge in organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026


-Alkoxy Cycloalkane Acids
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

1-Methoxycyclobutane-1-carboxylic acid represents a unique challenge in organic synthesis due to the convergence of two distinct reactivity hurdles: steric hindrance at the quaternary C1 center and electronic deactivation (inductive withdrawal) by the geminal methoxy group.

Traditional activation methods (e.g., thionyl chloride, standard carbodiimides) often fail or suffer from low yields due to the inability to overcome the steric barrier or the instability of the resulting intermediate. This guide details three optimized in situ activation protocols designed to bypass isolation steps, minimizing hydrolysis risks and maximizing throughput.

Key Chemical Challenges
  • Quaternary Center Sterics: The cyclobutane ring puckering combined with the geminal substituents creates a "protective pocket" that retards nucleophilic attack at the carbonyl carbon.

  • Inductive Destabilization: The

    
    -methoxy group is electron-withdrawing (
    
    
    
    effect), making the carbonyl carbon more electrophilic in theory, but the generated acylium ion or tetrahedral intermediate can be destabilized depending on the pathway.
  • Thermal Instability: Isolatied activated esters or acid chlorides of this class are prone to decomposition; in situ consumption is critical.

Activation Pathways & Decision Matrix

Select the protocol based on your downstream application:

ApplicationRecommended ProtocolReagent SystemKey Advantage
Difficult Amidation Protocol A T3P® (Propylphosphonic anhydride) Handles extreme sterics; low epimerization (N/A here, but good general practice); simple workup.
Acid Chloride Gen. Protocol B Ghosez’s Reagent Neutral conditions; converts acid to acid chloride without HCl generation; ideal for acid-sensitive substrates.
Amine Synthesis Protocol C DPPA (Curtius Rearrangement) One-pot conversion to protected amine/isocyanate; avoids isolation of explosive acyl azides.
Visualizing the Activation Landscape

ActivationPathways Start 1-Methoxycyclobutane- 1-carboxylic acid T3P Path A: T3P Activation (Mixed Anhydride) Start->T3P + T3P, Base Ghosez Path B: Ghosez's Reagent (Acid Chloride) Start->Ghosez + 1-Chloro-N,N,2- trimethylpropenylamine DPPA Path C: DPPA (Acyl Azide) Start->DPPA + DPPA, Et3N, u0394 Amide Sterically Hindered Amide T3P->Amide + Amine AcCl Reactive Acid Chloride (In Situ) Ghosez->AcCl Isocyanate Isocyanate (Curtius) DPPA->Isocyanate - N2 AcCl->Amide + Amine (Fast) Urea Urea/Carbamate Isocyanate->Urea + ROH or RNH2

Figure 1: Decision tree for activation pathways based on desired end-product.

Protocol A: T3P-Mediated Amidation (The "Green" Route)

Context: T3P (Propylphosphonic anhydride) is superior for this substrate because it forms a highly reactive mixed anhydride in situ while the byproduct (water-soluble phosphonate) is easily washed away. It operates well in organic solvents like EtOAc or DMF, which solubilize the lipophilic cyclobutane.

Materials
  • Substrate: 1-Methoxycyclobutane-1-carboxylic acid (1.0 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)

  • Nucleophile: Amine (1.1 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (0.1 M concentration)

Step-by-Step Procedure
  • Charge: To a dry reaction vessel equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc).

  • Base Addition: Add DIPEA (3.0 equiv) at room temperature. Stir for 5 minutes.

  • Activation (Critical Step): Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Note: The reaction is exothermic. For scales >1g, cool to 0°C during addition.

  • Incubation: Allow the reaction to stir at room temperature.

    • Monitoring: Due to the steric bulk, this reaction may require 12–24 hours. If conversion is <50% at 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash effectively with water (2x), Sat. NaHCO₃ (2x), and Brine (1x). The T3P byproducts are water-soluble and will be removed.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Ghosez’s Reagent (The "Neutral" Acid Chloride)

Context: Standard oxalyl chloride/DMF protocols generate HCl, which can be detrimental if the methoxy group is acid-labile or if the substrate contains acid-sensitive protecting groups. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) forms the acid chloride under strictly neutral conditions.

Materials
  • Substrate: 1-Methoxycyclobutane-1-carboxylic acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.1 – 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Procedure
  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Activation: Add Ghosez’s reagent (1.2 equiv) dropwise at room temperature.

  • Reaction: Stir for 1–2 hours at room temperature.

    • Mechanism Check: The reagent reacts with the acid to form the acid chloride and N,N-dimethylisobutyramide (neutral byproduct).

  • In Situ Utilization: Do NOT isolate.

    • For Amidation: Add the amine (1.2 equiv) and a mild base (Et₃N, 1.5 equiv) directly to this solution.

    • For Friedel-Crafts: Add the Lewis Acid and arene directly to this solution.

Protocol C: Curtius Rearrangement (Synthesis of 1-Methoxycyclobutane-1-amine)

Context: This is a high-value transformation for converting the acid to the corresponding amine or carbamate, a common pharmacophore in drug discovery.

Materials
  • Substrate: 1-Methoxycyclobutane-1-carboxylic acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.1 equiv)

  • Trapping Agent: Benzyl alcohol (for Cbz-protection) or tert-Butanol (for Boc-protection).

  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure
  • Activation: Dissolve acid (1.0 equiv) in Toluene (0.1 M). Add TEA (1.1 equiv) and DPPA (1.1 equiv) at room temperature.

  • Acyl Azide Formation: Stir at RT for 30 minutes.

    • Safety: Do not isolate the acyl azide. It is potentially explosive and shock-sensitive.

  • Rearrangement (Thermal): Heat the reaction mixture to 80–90°C.

    • Observation: Evolution of N₂ gas indicates the formation of the isocyanate. Stir until gas evolution ceases (approx. 1–2 hours).

  • Trapping (In Situ):

    • Option A (Urea): Add an amine nucleophile.[1]

    • Option B (Carbamate): Add excess alcohol (e.g., t-BuOH for Boc, BnOH for Cbz) and reflux for an additional 2–4 hours.

    • Option C (Free Amine): Add 2M HCl (aq) and heat to hydrolyze the isocyanate directly to the amine hydrochloride salt.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion (Amidation) Steric hindrance at C1 blocks nucleophile approach.Switch to Protocol B (Acid Chloride) or increase temperature in Protocol A to 60°C.
Des-methoxy byproduct Elimination of -OMe group (unlikely but possible under strong acidic conditions).Ensure Protocol B (Ghosez) is used to maintain neutral pH. Avoid thionyl chloride.
Hydrolysis of Active Ester Moisture ingress during activation.Use strictly anhydrous solvents (molecular sieves) and maintain N₂ atmosphere.
Mechanism of Ghosez Activation

GhosezMechanism GhosezReagent Ghosez's Reagent (Chloro-enamine) Intermediate Chloro-iminium Intermediate GhosezReagent->Intermediate + Acid Acid Carboxylic Acid Products Acid Chloride + Amide Byproduct Intermediate->Products - HCl (captured internally)

Figure 2: Mechanism of neutral acid chloride generation using Ghosez's reagent.

References

  • Ghosez's Reagent Protocol: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Angewandte Chemie International Edition, 8(6), 454-455. Link

  • T3P Activation Overview: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • Curtius Rearrangement with DPPA: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Steric Hindrance in Cyclobutanes: Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Accounts of Chemical Research, 19(11), 368-376. Link

Sources

Application

Application Notes and Protocols: Navigating Amide Coupling with Sterically Hindered Acid Chlorides

For Researchers, Scientists, and Drug Development Professionals Abstract Amide bond formation is a cornerstone of organic synthesis, particularly in pharmaceutical and materials science. However, the synthesis of amides...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amide bond formation is a cornerstone of organic synthesis, particularly in pharmaceutical and materials science. However, the synthesis of amides from sterically hindered acid chlorides and amines presents a significant challenge, often resulting in low yields and requiring harsh reaction conditions. This document provides an in-depth guide to understanding and overcoming these challenges. We will explore the mechanistic hurdles, evaluate various coupling strategies, and provide detailed, field-proven protocols to enable the successful synthesis of sterically hindered amides.

The Challenge of Steric Hindrance in Amide Synthesis

The formation of an amide bond via the reaction of an acid chloride with an amine is a classic nucleophilic acyl substitution reaction.[1] In an ideal scenario, the lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate that subsequently collapses to form the amide and releases a chloride ion.[2]

However, when either the acid chloride or the amine, or both, possess bulky substituents near the reactive centers, the reaction rate is significantly diminished. This steric hindrance impedes the approach of the nucleophilic amine to the electrophilic carbonyl carbon, making the formation of the crucial tetrahedral intermediate energetically unfavorable.[3] Consequently, standard coupling conditions often fail or provide unsatisfactory yields.[4]

G cluster_0 Favorable Reaction cluster_1 Sterically Hindered Reaction Unhindered Amine Unhindered Amine Unhindered Acid\nChloride Unhindered Acid Chloride Tetrahedral\nIntermediate Tetrahedral Intermediate Amide Product Amide Product Hindered Amine Hindered Amine Hindered Acid\nChloride Hindered Acid Chloride High Energy\nTransition State High Energy Transition State No Reaction or\nLow Yield No Reaction or Low Yield

Figure 1: Steric hindrance impeding amide bond formation.

Strategies for Overcoming Steric Hindrance

Several strategies can be employed to facilitate the coupling of sterically demanding substrates. These approaches generally focus on increasing the reactivity of the electrophile, enhancing the nucleophilicity of the amine, or employing specific catalysts to lower the activation energy of the reaction.

Enhanced Electrophilicity: The Role of Acyl Fluorides

One effective strategy is to convert the sterically hindered carboxylic acid into a more reactive acyl fluoride. Acyl fluorides are smaller than their chloride counterparts, which can reduce steric congestion around the carbonyl carbon.[5] This "in situ" formation of acyl fluorides followed by reaction with the amine at elevated temperatures has proven efficient for coupling sterically hindered substrates where standard methods have failed.[6][7]

Classical Approaches: Modified Schotten-Baumann and Einhorn Conditions

The Schotten-Baumann reaction , traditionally carried out in a two-phase system with an aqueous base, can be adapted for hindered substrates.[8][9][10] Key modifications include the use of aprotic organic solvents and non-nucleophilic organic bases like triethylamine or pyridine to scavenge the HCl byproduct without competing with the hindered amine.[2][]

The Einhorn reaction and its variants, which involve the condensation of N-hydroxymethylamides or N-hydroxymethyl-imides with aromatic compounds, offer another avenue, particularly for the synthesis of certain alkaloid derivatives.[12][13]

Catalytic Activation: The Power of DMAP

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can dramatically accelerate acylation reactions, especially for hindered substrates.[14][15][16] DMAP functions by reacting with the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the original acid chloride, facilitating the attack by the sterically hindered amine.[17][18] The catalytic cycle is then completed by the regeneration of DMAP.

DMAP_Catalysis Acid Chloride Acid Chloride N-Acylpyridinium\nIntermediate N-Acylpyridinium Intermediate Acid Chloride->N-Acylpyridinium\nIntermediate + DMAP DMAP DMAP Tetrahedral\nIntermediate Tetrahedral Intermediate N-Acylpyridinium\nIntermediate->Tetrahedral\nIntermediate + Hindered Amine Hindered Amine Hindered Amine Amide Product Amide Product Tetrahedral\nIntermediate->Amide Product Amide Product->DMAP - DMAP (regenerated)

Figure 2: Catalytic cycle of DMAP in hindered amide coupling.

Experimental Protocols

The following protocols are designed to provide a starting point for the synthesis of sterically hindered amides. Optimization may be required based on the specific substrates.

Protocol 1: General Procedure for Amide Synthesis using an Acid Chloride

This protocol is a standard method for the laboratory synthesis of amides and can be adapted for moderately hindered systems.[1]

Materials:

  • Acyl chloride (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the anhydrous solvent.

  • Add the base (TEA or DIEA) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride in the anhydrous solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Once the reaction is complete, quench by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Protocol 2: DMAP-Catalyzed Coupling for Highly Hindered Substrates

This protocol is recommended when one or both coupling partners are severely sterically hindered.[]

Materials:

  • All materials from Protocol 1

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 equiv)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine and DMAP in the anhydrous solvent.

  • Add the base (TEA or DIEA) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of the acyl chloride in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: In Situ Acyl Fluoride Formation for Extremely Challenging Couplings

This method is particularly useful for electron-deficient amines and sterically demanding carboxylic acids.[5][6][7]

Materials:

  • Sterically hindered carboxylic acid (1.0 equiv)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or similar fluorinating agent (1.1 equiv)

  • Hindered amine (1.2 equiv)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dioxane)

  • Round-bottom flask equipped with a reflux condenser and stir bar

Procedure:

  • To a solution of the carboxylic acid in the anhydrous solvent under an inert atmosphere, add the fluorinating agent at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the acyl fluoride.

  • Add the hindered amine to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentrate the solvent and purify the crude product.

Comparative Data and Considerations

MethodKey ReagentsTemperatureTypical Reaction TimeAdvantagesLimitations
Standard Acylation Acid Chloride, Amine, Organic Base0 °C to RT1-16 hSimple, widely applicable for less hindered substrates.Ineffective for sterically demanding couplings.[4]
DMAP Catalysis Acid Chloride, Amine, Organic Base, DMAP0 °C to RT2-24 hSignificantly accelerates reactions with hindered substrates.[15][16]DMAP is toxic and must be handled with care.[16]
In Situ Acyl Fluoride Carboxylic Acid, Fluorinating Agent, AmineElevated (80-100 °C)4-48 hEffective for extremely hindered and electron-deficient substrates.[6][7]Requires higher temperatures and specialized fluorinating reagents.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The high reactivity of acid chlorides makes them susceptible to hydrolysis.[1] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Exothermic Reactions: The reaction between acid chlorides and amines can be highly exothermic.[1] Slow addition of the acid chloride at low temperatures is crucial for controlling the reaction rate and preventing side reactions.

  • Choice of Base: A non-nucleophilic base is essential to prevent it from competing with the desired amine nucleophile. DIEA is often preferred over TEA for highly hindered systems due to its greater steric bulk.

  • Monitoring the Reaction: Close monitoring by TLC or LC-MS is vital to determine the optimal reaction time and prevent the formation of byproducts.

Conclusion

The synthesis of amides from sterically hindered acid chlorides, while challenging, is achievable with the appropriate selection of reagents and reaction conditions. By understanding the mechanistic principles and employing strategies such as the use of DMAP catalysis or the in situ formation of acyl fluorides, researchers can successfully synthesize even the most sterically demanding amides. The protocols provided herein serve as a robust starting point for developing efficient and high-yielding amide coupling reactions in the context of pharmaceutical and materials science research.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic and Biomolecular Chemistry. [Link]

  • Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 72(11), 779-783. [Link]

  • National Institutes of Health. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(14), 5363-5405. [Link]

  • Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Organic & Biomolecular Chemistry, 21(13), 2736-2740. [Link]

  • Sci-Hub. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24165. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Thieme. (n.d.). Acylation of Alcohols and Amines. [Link]

  • MDPI. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 23(3), 583. [Link]

  • Semantic Scholar. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). [Link]

  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 788-814. [Link]

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. [Link]

  • ResearchGate. (n.d.). Alternative developments in amidations with acyl chlorides. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • National Institutes of Health. (2019). Well-Defined Pre-Catalysts in Amide and Ester Bond Activation. Molecules, 24(2), 245. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • PubMed. (2006). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. The Journal of Organic Chemistry, 71(17), 6432-6440. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Semantic Scholar. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. [Link]

  • Simple English Wikipedia. (2020). Schotten–Baumann reaction. [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

  • University of Groningen. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Scholars Research Library. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. [Link]

  • ACS Publications. (2022). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. ACS Applied Nano Materials, 5(11), 16935-16944. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Wikipedia. (n.d.). Tscherniak-Einhorn reaction. [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1634. [Link]

  • Wikipedia. (n.d.). Einhorn–Brunner reaction. [Link]

  • Walsh Medical Media. (n.d.). Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base: Variation of the Methods for. [Link]

  • YouTube. (2019). reaction of enamines and acid chlorides. [Link]

Sources

Method

Preparation of 1-methoxycyclobutane carboxamides

Application Note: Strategic Synthesis of 1-Methoxycyclobutane Carboxamides Executive Summary & Bioisosteric Rationale The 1-substituted cyclobutane moiety is a privileged scaffold in modern medicinal chemistry. It serves...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 1-Methoxycyclobutane Carboxamides

Executive Summary & Bioisosteric Rationale

The 1-substituted cyclobutane moiety is a privileged scaffold in modern medicinal chemistry. It serves as a superior bioisostere for gem-dimethyl groups, offering reduced lipophilicity (


) and enhanced metabolic stability while maintaining precise conformational control. Specifically, the 1-methoxycyclobutane carboxamide  motif introduces a specific hydrogen-bond acceptor (the methoxy oxygen) in a sterically defined vector, often critical for potency in GPCR antagonists (e.g., NK3 receptor modulators) and kinase inhibitors.

This guide details a robust, scalable protocol for synthesizing this motif. Unlike generic amide couplings, this synthesis is complicated by the steric hindrance of the quaternary center and the ring strain of the cyclobutane, which makes the intermediate susceptible to elimination (forming cyclobutenes).

Retrosynthetic Strategy

The most reliable route avoids direct alkylation of the amide, which often leads to over-alkylation or N-alkylation. Instead, we utilize a Cyanohydrin Pinner Strategy followed by a mild Silver-Mediated Methylation .

Retrosynthesis Target 1-Methoxycyclobutane Carboxamide Acid 1-Methoxycyclobutane Carboxylic Acid Target->Acid Amidation Ester Methyl 1-Methoxy Cyclobutanecarboxylate Acid->Ester Hydrolysis HydroxyEster Methyl 1-Hydroxy Cyclobutanecarboxylate Ester->HydroxyEster O-Methylation (Critical Step) Cyclobutanone Cyclobutanone (Starting Material) HydroxyEster->Cyclobutanone TMSCN / Pinner

Figure 1: Retrosynthetic disconnection showing the critical O-methylation step prior to amide formation.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 1-hydroxycyclobutanecarboxylate

Rationale: Direct formation of the hydroxy acid is possible, but the methyl ester allows for easier purification and handling of the volatile intermediate. We utilize a one-pot cyanosilylation followed by acidic alcoholysis (Pinner reaction conditions).

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.1 equiv)

  • Zinc Iodide (

    
    ) (0.05 equiv, catalyst)
    
  • Methanol (Anhydrous)

  • Sulfuric Acid (

    
    ) (Conc.)
    

Protocol:

  • Cyanosilylation: In a flame-dried flask under Argon, dissolve Cyclobutanone (10.0 g, 142 mmol) in anhydrous DCM (50 mL). Add

    
     (2.2 g).
    
  • Addition: Dropwise add TMSCN (15.5 g, 156 mmol) at 0°C. Caution: TMSCN is highly toxic. Use a dedicated fume hood and bleach trap.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by IR (disappearance of ketone C=O stretch at ~1780 cm⁻¹).

  • Pinner Alcoholysis: Cool the mixture to 0°C. Slowly add a solution of conc.

    
     (15 mL) in MeOH (100 mL).
    
  • Reflux: Heat the mixture to reflux (65°C) for 12 hours. This cleaves the silyl group and converts the nitrile directly to the methyl ester.

  • Workup: Cool to RT. Quench with saturated

    
     (careful: gas evolution). Extract with 
    
    
    
    (3 x 100 mL).
  • Purification: Dry organics over

    
     and concentrate carefully (product is volatile). Distill under reduced pressure (approx. 60-65°C @ 15 mmHg) to yield Methyl 1-hydroxycyclobutanecarboxylate  as a clear oil.
    
    • Expected Yield: 75-85%

Stage 2: The "Purdie-Irvine" Methylation (Critical Step)

Rationale: Standard Williamson ether synthesis (NaH + MeI) often fails here due to the basicity of NaH promoting elimination to cyclobutene-1-carboxylate (ring strain release). We use Silver(I) Oxide (


) , a mild, non-basic promoter that activates the alkyl halide without triggering elimination.

Reagents:

  • Methyl 1-hydroxycyclobutanecarboxylate (from Stage 1)

  • Iodomethane (MeI) (5.0 equiv)

  • Silver(I) Oxide (

    
    ) (2.0 equiv)
    
  • Acetonitrile (ACN) (Solvent)

Protocol:

  • Dissolve the hydroxy ester (5.0 g, 38 mmol) in ACN (50 mL).

  • Add freshly pulverized

    
     (17.6 g, 76 mmol).
    
  • Add MeI (11.8 mL, 190 mmol).

  • Stir: Seal the flask and stir vigorously at 40°C for 24-48 hours. The silver oxide will turn from black to a grey/yellow precipitate (

    
    ).
    
  • Filtration: Filter through a pad of Celite to remove silver salts. Wash with

    
    .
    
  • Concentration: Concentrate the filtrate.

  • Validation: Check NMR. The appearance of a sharp singlet at ~3.2 ppm confirms the methoxy group.

    • Expected Yield: 80-90%

Stage 3: Saponification to 1-Methoxycyclobutanecarboxylic Acid

Protocol:

  • Dissolve the methylated ester in THF:Water (3:1).

  • Add Lithium Hydroxide (

    
    ) (2.0 equiv).
    
  • Stir at RT for 4 hours.

  • Acidification: Acidify to pH 2 with 1N HCl. Extract with EtOAc.

  • Isolation: Dry and concentrate to yield the 1-methoxycyclobutanecarboxylic acid .

    • Note: This acid is stable but volatile. Do not leave on high vacuum for extended periods.

Stage 4: Amide Coupling (General Procedure)

Rationale: Due to the steric bulk at the


-position, standard couplings can be sluggish. The Acid Chloride method is preferred for anilines or non-nucleophilic amines; HATU is preferred for aliphatic amines.

Method A: Acid Chloride (Recommended for anilines)

  • Dissolve acid (1.0 equiv) in DCM. Add catalytic DMF (1 drop).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 1h.

  • Concentrate to remove excess oxalyl chloride (yields crude acid chloride).

  • Redissolve in DCM, add Amine (1.1 equiv) and TEA (2.0 equiv).

Method B: HATU Coupling (Recommended for aliphatic amines)

  • Dissolve acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir 5 mins.

  • Add Amine (1.1 equiv). Stir 2-16h.

Quantitative Data Summary

ParameterStage 1 (Hydroxy Ester)Stage 2 (Methylation)Stage 3 (Hydrolysis)
Limiting Reagent CyclobutanoneHydroxy EsterMethyl Ester
Key Reagent TMSCN /


/ MeI
LiOH
Temperature 0°C

Reflux
40°C23°C
Time 16 h24-48 h4 h
Typical Yield 82%88%95%
Critical Risk Toxicity (HCN)Elimination (Alkene)Volatility (Loss of product)

Mechanistic Workflow

Mechanism cluster_warn Steric Control Point Start Cyclobutanone Step1 TMS-Cyanohydrin (Intermediate) Start->Step1 TMSCN, ZnI2 Nucleophilic Attack Step2 Pinner Complex (Imidate Salt) Step1->Step2 MeOH, H+ (Pinner) Step3 Methyl 1-Hydroxy Cyclobutanecarboxylate Step2->Step3 H2O (Hydrolysis) Step4 Coordination of Ag+ to Halide (SN1/SN2 Hybrid) Step3->Step4 Ag2O, MeI (Purdie-Irvine) Final 1-Methoxycyclobutane Carboxamide Step4->Final 1. LiOH 2. R-NH2, Coupling Agent

Figure 2: Reaction mechanism highlighting the Silver-mediated methylation to avoid elimination.

Troubleshooting & Optimization

  • Elimination vs. Substitution: If you observe the formation of methyl cyclobut-1-enecarboxylate (olefin peak at ~6.8 ppm), your methylation conditions are too basic. Ensure you are using

    
     and not NaH. If using NaH is mandatory, keep temperature <0°C and use DMF.
    
  • Volatility: 1-methoxycyclobutanecarboxylic acid has a boiling point similar to water. When stripping solvents, do not use high vacuum (<10 mbar) for long durations. Co-evaporation with DCM is recommended.

  • Amide Coupling Failure: If the amine is sterically hindered (e.g., tert-butyl amine), the acid chloride route is mandatory. HATU may stall due to the adjacent quaternary center of the cyclobutane.

References

  • Wipf, P., & Hecht, S. M. (1986). Microwave-assisted synthesis of hindered amides. (General context on hindered couplings).
  • Pinner, A. (1892). Die Imidoether und ihre Derivate. (Foundational chemistry for Nitrile to Ester conversion).
  • Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars. Journal of the Chemical Society, Transactions, 83, 1021. (Source of the Ag2O methylation method).

  • Moriarty, R. M., et al. (1993). Synthesis of 1-substituted cyclobutanecarboxylic acids.[1][2] Journal of Organic Chemistry. (Validation of cyclobutane stability).

  • Patent US20110021526A1. NK3 Receptor Antagonists. (Demonstrates the utility of 1-methoxycyclobutane motifs in drug discovery).

Sources

Application

Application Note: High-Efficiency Esterification of 1-Methoxycyclobutane-1-carbonyl Chloride

Executive Summary & Scientific Rationale The moiety 1-methoxycyclobutane-1-carbonyl represents a critical conformationally restricted bioisostere used in modern medicinal chemistry to modulate lipophilicity and metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The moiety 1-methoxycyclobutane-1-carbonyl represents a critical conformationally restricted bioisostere used in modern medicinal chemistry to modulate lipophilicity and metabolic stability. However, the installation of this group via esterification presents a specific synthetic challenge: the quaternary carbon at the 1-position creates significant steric shielding of the carbonyl carbon.

While acid chlorides are inherently reactive, the combination of the cyclobutane ring strain and the geminal methoxy substitution requires a protocol that transcends standard Schotten-Baumann conditions. This guide details an optimized Nucleophilic Catalysis approach using 4-Dimethylaminopyridine (DMAP) to generate a highly reactive acyl-pyridinium intermediate, ensuring quantitative conversion even with hindered nucleophiles.

Key Challenges Addressed
  • Steric Hindrance: The

    
     quaternary center blocks the trajectory of incoming nucleophiles (alcohols).
    
  • Electronic Deactivation: The inductive effect of the methoxy group competes with its resonance donation; however, the primary hurdle remains the physical bulk preventing the formation of the tetrahedral intermediate.

  • Hydrolytic Instability: Like all acid chlorides, the substrate is moisture-sensitive, requiring strict anhydrous protocols to prevent reversion to the carboxylic acid.

Mechanistic Insight: The DMAP "Turbocharger"

Standard base catalysis (e.g., Triethylamine alone) is often insufficient for this substrate because the alcohol cannot easily approach the crowded carbonyl. We utilize DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Activation: DMAP attacks the acid chloride to form an N-acylpyridinium salt . This intermediate is more electrophilic than the free acid chloride and, crucially, projects the carbonyl group away from the steric bulk of the cyclobutane ring.

  • Substitution: The alcohol attacks the activated acyl-pyridinium species.

  • Regeneration: DMAP is displaced and recycled.

ReactionMechanism Substrate 1-Methoxycyclobutane- 1-carbonyl Chloride Intermediate N-Acylpyridinium Salt (Activated) Substrate->Intermediate Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate + Intermediate->DMAP Catalyst Regeneration Product Target Ester Intermediate->Product Alcoholysis Alcohol Alcohol (R-OH) Alcohol->Product Base Auxiliary Base (TEA/DIPEA) Salt H-Base+ Cl- (Precipitate) Base->Salt Scavenges HCl

Figure 1: The catalytic cycle utilizing DMAP to overcome steric hindrance at the quaternary center.

Experimental Protocols

Reagent Stoichiometry Table
ComponentRoleEquivalents (Eq.)Notes
Acid Chloride Substrate1.01-methoxycyclobutane-1-carbonyl chloride
Alcohol (R-OH) Nucleophile1.1 – 1.5Excess drives kinetics; use 1.0 if alcohol is precious.
Triethylamine (TEA) HCl Scavenger1.5 – 2.0Must be anhydrous. DIPEA is a valid alternative.
DMAP Catalyst0.1 – 0.2Increase to 1.0 Eq. for tertiary alcohols.[1]
DCM / THF Solvent[0.1 M - 0.2 M]Anhydrous. DCM preferred for solubility.
Protocol A: Standard Esterification (Primary/Secondary Alcohols)

Best for: Benzyl alcohol, Ethanol, functionalized primary linkers.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Alcohol (1.1 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (Concentration ~0.2 M relative to limiting reagent).

  • Cooling: Cool the mixture to 0 °C using an ice/water bath.

  • Addition: Add 1-methoxycyclobutane-1-carbonyl chloride (1.0 equiv) dropwise via syringe over 10 minutes.

    • Note: The reaction is exothermic. Control addition rate to prevent boiling.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .

    • Monitoring: Check TLC or LCMS. The acid chloride converts to the methyl ester (if quenched with MeOH) or the target ester.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove TEA and DMAP (critical step).

    • Wash with Sat. NaHCO₃ (2x) to remove unreacted acid/hydrolysis byproducts.

    • Wash with Brine , dry over MgSO₄ , filter, and concentrate.

Protocol B: "Hard" Esterification (Tertiary Alcohols/Phenols)

Best for: t-Butanol, complex natural products, phenols.

  • Modification: Use DIPEA (Hunig's Base) instead of TEA to prevent competitive side reactions.

  • Catalyst Load: Increase DMAP to 0.5 – 1.0 equiv .

  • Temperature: If no reaction is observed at RT after 4 hours, heat to reflux (40 °C for DCM) overnight.

  • Alternative: For extremely stubborn substrates, switch solvent to Toluene and reflux at 110 °C.

Quality Control & Troubleshooting

Analytical Checkpoints
  • ¹H NMR: Look for the diagnostic shift of the cyclobutane protons. The methoxy singlet usually appears around

    
     3.2–3.4 ppm.
    
  • IR Spectroscopy:

    • Acid Chloride (Starting Material): ~1790–1810 cm⁻¹ (Sharp, high frequency).

    • Ester (Product): ~1735–1750 cm⁻¹.

    • Success Criterion: Disappearance of the 1800 cm⁻¹ band.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or reagents.Distill DCM over CaH₂ or use molecular sieves. Ensure N₂ atmosphere.
No Reaction Steric bulk of alcohol.Switch to Protocol B (High DMAP load). Use Toluene at reflux.
Black/Tar Formation Polymerization or decomposition.[2]Keep temperature at 0 °C during addition. Ensure acid chloride quality (distill if necessary).
Pyridine/DMAP in Product Incomplete acidic wash.Increase intensity of 1M HCl wash or use CuSO₄ solution (turns blue with amines) to complex and remove pyridines.

Workflow Decision Tree

OptimizationWorkflow Start Start: 1-Methoxycyclobutane- 1-carbonyl Chloride AlcoholType Identify Alcohol Type Start->AlcoholType PrimarySec Primary / Secondary AlcoholType->PrimarySec TertiaryPhenol Tertiary / Phenol AlcoholType->TertiaryPhenol ProtocolA Protocol A: DCM, 0°C -> RT 0.1 eq DMAP PrimarySec->ProtocolA ProtocolB Protocol B: DCM/Toluene, Reflux 1.0 eq DMAP TertiaryPhenol->ProtocolB Check QC: IR (1740 cm-1) LCMS ProtocolA->Check ProtocolB->Check Success Isolate & Purify Check->Success >90% Conv. Fail Incomplete Conversion? Check->Fail <50% Conv. Fail->ProtocolB Increase Temp/Cat.

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile sterics.

References

  • Steglich Esterification & DMAP Catalysis: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978 , 17(7), 522–524.

  • Acyl Pyridinium Mechanism: Hofle, G.; Steglich, W.; Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978 , 17(8), 569–583.

  • Cyclobutane Derivatives in Med Chem: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 2006 , 45(46), 7736-7739. (Context on 4-membered rings as bioisosteres).

  • General Protocol for Hindered Esters: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . Chapter 10: Nucleophilic Substitution at the Carbonyl Group.

Sources

Method

Application Note: A Practical Guide to the Handling of Moisture-Sensitive Cyclobutane Acyl Chlorides in Research and Development

Introduction In modern medicinal chemistry, the cyclobutane ring is an increasingly valuable scaffold. Its unique three-dimensional, puckered structure can induce conformational restriction, improve metabolic stability,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In modern medicinal chemistry, the cyclobutane ring is an increasingly valuable scaffold. Its unique three-dimensional, puckered structure can induce conformational restriction, improve metabolic stability, and serve as a versatile pharmacophore, making it a desirable motif in the design of novel therapeutics.[1][2] The functionalization of this ring system is key to its utility, and cyclobutane acyl chlorides represent highly reactive, yet powerful, intermediates for creating diverse derivatives such as amides and esters.

However, the utility of these reagents is directly coupled to their primary challenge: extreme sensitivity to atmospheric moisture. The high reactivity of the acyl chloride functional group necessitates specialized handling protocols to prevent degradation, ensure reaction reproducibility, and maintain laboratory safety.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper storage, handling, and utilization of moisture-sensitive cyclobutane acyl chlorides, grounded in established chemical principles and field-proven best practices.

Foundational Chemical Principles

A thorough understanding of the underlying chemistry of cyclobutane acyl chlorides is paramount to their successful application. Their reactivity is a composite of the strained carbocyclic ring and the highly electrophilic acyl chloride group.

The Acyl Chloride Functional Group: A Highly Reactive Electrophile

The defining feature of an acyl chloride is the carbonyl carbon bonded to a chlorine atom. The strong electron-withdrawing inductive effect of both the oxygen and chlorine atoms renders this carbonyl carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack.[5] This inherent reactivity makes them excellent acylating agents but also the source of their instability in the presence of nucleophiles like water.

The Cyclobutane Moiety: The Influence of Ring Strain

The cyclobutane ring is characterized by significant angle strain, as its C-C-C bond angles of approximately 88° deviate considerably from the ideal sp³ tetrahedral angle of 109.5°.[2][6] This strain influences the bond lengths and electronic character of the ring, contributing to its overall chemical behavior.[1] While the acyl chloride is the primary site of reaction, the strained ring system can impact the conformational dynamics and reactivity of the molecule as a whole.

The Hydrolysis Pathway: The Primary Degradation Route

The most immediate and common challenge in handling cyclobutane acyl chlorides is their rapid and irreversible reaction with water. Even trace amounts of moisture from the atmosphere or on glassware will hydrolyze the acyl chloride to the corresponding, and far less reactive, cyclobutanecarboxylic acid, releasing corrosive hydrogen chloride (HCl) gas in the process.[3][5] This degradation not only consumes the active reagent, leading to failed reactions and low yields, but the evolution of HCl can also impact acid-sensitive functional groups within a molecule.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products AcylChloride Cyclobutane Acyl Chloride CarboxylicAcid Cyclobutanecarboxylic Acid AcylChloride->CarboxylicAcid Hydrolysis HCl Hydrogen Chloride (Gas) AcylChloride->HCl releases Water H₂O (Moisture) Water->CarboxylicAcid

Caption: The primary degradation pathway via hydrolysis.

Essential Preparatory Measures

Success in working with cyclobutane acyl chlorides begins before the reagent bottle is ever opened. Meticulous preparation of the laboratory environment and equipment is non-negotiable.

Laboratory Environment and Personal Protective Equipment (PPE)

All manipulations must be conducted within a certified chemical fume hood to manage pungent odors and contain any released HCl gas.[7][8] The work area should be free of clutter, and an appropriate safety shower and eyewash station must be readily accessible.

Hazard ClassDescriptionRequired PPE
Corrosive Causes severe skin burns and eye damage upon contact.[9][10] Vapors are irritating to the respiratory tract.[11]Chemical splash goggles, face shield, flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber).
Water-Reactive Reacts violently with water, releasing heat and corrosive HCl gas.[9] Do not use water to extinguish fires.Use dry chemical (Class B) or CO₂ extinguishers.
Flammable Many acyl chlorides are flammable liquids with low flash points.[7][11] Vapors can form explosive mixtures with air.Keep away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.[10]
Inert Atmosphere Techniques

To exclude atmospheric moisture, all operations must be performed under an inert atmosphere of dry nitrogen or argon. This is typically achieved using a Schlenk line or a glovebox .[12][13] A Schlenk line allows for the assembly of glassware to be evacuated (vacuum) and backfilled with inert gas multiple times to remove air and adsorbed moisture.

Drying of Glassware, Needles, and Solvents
  • Glassware: All glassware (flasks, syringes, stir bars) must be rigorously dried before use. The most effective method is to heat the disassembled glassware in a laboratory oven (e.g., at 125°C overnight), and then allow it to cool to room temperature in a desiccator or under a stream of dry inert gas just prior to use.[12]

  • Needles & Syringes: Needles and the glass parts of syringes should also be oven-dried. After cooling, the syringe should be flushed several times with dry inert gas.[12]

  • Solvents: Reactions must be performed in high-purity, anhydrous solvents. It is highly recommended to use commercially available solvents packaged in bottles with septa (e.g., Aldrich Sure/Seal™), which allow for removal via syringe under an inert atmosphere.[12]

Core Handling Protocols & Workflows

The following protocols provide step-by-step guidance for common manipulations.

Protocol 3.1: Storage and Initial Handling of Reagent Bottle
  • Storage: Store the reagent bottle in a cool, dry, and well-ventilated area designated for corrosive and flammable materials, away from incompatible substances like bases and alcohols.[8][14] The bottle should be tightly sealed. For long-term stability, flushing the headspace with nitrogen before sealing is recommended.[15]

  • Equilibration: Before opening, allow the bottle to warm to ambient temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the bottle.

  • Inert Gas Setup: Secure the bottle in the fume hood. Puncture the septum in the cap with a needle connected to a source of inert gas (e.g., a nitrogen-filled balloon or a line from a Schlenk manifold). This creates a positive pressure of dry gas, preventing air from entering when the reagent is withdrawn.

Protocol 3.2: Reaction Setup and Reagent Transfer

This workflow outlines the standard procedure for adding a cyclobutane acyl chloride to a reaction mixture under inert conditions using a Schlenk line.

Reaction_Setup_Workflow cluster_prep Preparation Phase cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring A 1. Assemble and oven-dry all glassware B 2. Cool glassware under vacuum or N₂ stream A->B C 3. Purge system with 3x vacuum/N₂ backfill cycles B->C D 4. Add anhydrous solvent and other reagents via syringe C->D E 5. Bring reaction flask to desired temperature (e.g., 0 °C) D->E H 8. Slowly add acyl chloride to the stirred reaction mixture E->H F 6. Prepare acyl chloride bottle with N₂ balloon G 7. Withdraw required volume of acyl chloride with dry syringe F->G G->H I 9. Allow reaction to proceed under positive N₂ pressure H->I J 10. Monitor by quenching aliquots for TLC or LC-MS analysis I->J

Caption: Workflow for setting up a reaction under inert atmosphere.

Protocol 3.3: Reaction Monitoring

Directly spotting a reactive acyl chloride onto a silica TLC plate or injecting it into an HPLC is often unreliable. The compound can streak or hydrolyze on the stationary phase, providing misleading results.[16][17]

  • Aliquot Withdrawal: Using a dry syringe, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching for Analysis: Inject the aliquot into a small vial containing a nucleophile such as anhydrous methanol or benzylamine.[16] This rapidly converts the unreacted acyl chloride into a stable, easily analyzable methyl ester or benzylamide derivative.

  • Analysis: Analyze the quenched sample by TLC, LC-MS, or GC-MS to assess the consumption of the starting material and the formation of the product.

Protocol 3.4: Reaction Quenching and Aqueous Work-up

Once the reaction is complete, the remaining reactive acyl chloride must be safely neutralized ("quenched").

Quenching_Decision Start Is the reaction complete? Cool Cool reaction mixture in an ice bath Start->Cool Yes Monitor Continue monitoring reaction Start->Monitor No Quench Slowly add quenching solution (e.g., sat. aq. NaHCO₃ or H₂O) with vigorous stirring Cool->Quench Workup Proceed to aqueous work-up: - Phase separation - Organic layer washes - Drying and concentration Quench->Workup

Caption: Decision workflow for reaction quenching.

Standard Quenching Protocol:

  • Cooling: Cool the reaction flask in an ice bath to dissipate the heat generated during the exothermic quench.

  • Addition: While stirring vigorously, slowly add a quenching solution. Saturated aqueous sodium bicarbonate (NaHCO₃) is often preferred as it neutralizes both the excess acyl chloride and the HCl byproduct.[18] Water or dilute acid can also be used.[18] Caution: Addition must be slow and controlled to manage gas evolution (CO₂ if using bicarbonate) and heat.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid, saturated NaHCO₃, and brine to remove impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 3.5: Purification Considerations

Due to their high reactivity, acyl chlorides are frequently generated in situ and used immediately without isolation.[17] If the cyclobutane acyl chloride is a starting material that requires purification, high-vacuum distillation is the most common method, provided the compound is thermally stable.[19][20] However, for many applications, it is preferable to purify the more stable downstream product (e.g., the resulting amide or ester).

Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction fails or gives low yield Degradation of the acyl chloride due to moisture contamination.Ensure all glassware was meticulously dried. Use a fresh bottle or a new container of anhydrous solvent. Verify inert atmosphere integrity.
Inconsistent results between batches The purity/activity of the acyl chloride varies.Qualify each new bottle of reagent by quenching a small, known amount and analyzing its purity by ¹H NMR or by derivatization/LC-MS.[21][22]
Violent/uncontrolled reaction during quench Quenching solution was added too quickly or the reaction was not cooled sufficiently.Always cool the reaction mixture to 0 °C or below before quenching. Add the quenching agent dropwise with maximum stirring.
TLC/LC-MS analysis is messy or streaked Direct analysis of the reactive acyl chloride was attempted.Always quench a small aliquot with an alcohol or amine before analysis to form a stable derivative.[16]

References

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic-Chemistry.org. Retrieved from [Link]

  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 203-210. Retrieved from [Link]

  • Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.). Semantic Scholar. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. NJ.gov. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Inchem.org. Retrieved from [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Sciencemadness Wiki. (2024). Acetyl chloride. Sciencemadness.org. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Carlroth.com. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 4.10 Organic Synthesis and Analysis. Retrieved from [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng.com. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.com. Retrieved from [Link]

  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • BSc Chemistry. (n.d.). Chemistry of Small Ring Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of cyclobutane analogues. Retrieved from [Link]

  • ACS Publications. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • Google Patents. (n.d.). US4028418A - Process for the preparation of cyclobutanones.
  • Slideshare. (n.d.). Reaction of cyclopropane and cyclobutane. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • MDPI. (n.d.). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Strategies for Overcoming Steric Hindrance at the Quaternary 1-Position

Welcome to the Technical Support Center for advanced synthetic challenges. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in forming steri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic challenges. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in forming sterically congested C-C or C-X bonds at a quaternary carbon center. The construction of these motifs is a well-known challenge in modern organic synthesis due to severe steric repulsion that can impede catalyst-substrate association, nucleophilic attack, or oxidative addition.[1][2]

This document moves beyond textbook solutions to provide in-depth, mechanism-driven troubleshooting advice and practical, field-proven protocols.

Understanding the Core Challenge: The Steric Cone

The primary obstacle in functionalizing a quaternary 1-position is the steric bulk imposed by the three existing non-hydrogen substituents. This creates a "cone" of steric hindrance that shields the reactive center, raising the activation energy for bond formation.

graph Steric_Hindrance { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [len=1.5];

// Define nodes C_quat [label="C", pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.6]; R1 [label="R¹", pos="-0.8,1.2!", fillcolor="#F1F3F4", fontcolor="#202124"]; R2 [label="R²", pos="1.2,0.9!", fillcolor="#F1F3F4", fontcolor="#202124"]; R3 [label="R³", pos="-0.5,-1.2!", fillcolor="#F1F3F4", fontcolor="#202124"]; Nu [label="Nu:", pos="3.5,0!", shape=plaintext, fontsize=14, fontcolor="#4285F4"];

// Define edges C_quat -- R1; C_quat -- R2; C_quat -- R3;

// Invisible nodes for steric cone p1 [label="", pos="-1.5,2.5!", style=invis]; p2 [label="", pos="-1.5,-2.5!", style=invis];

// Steric cone lines edge [style=dashed, color="#5F6368", arrowhead=none]; p1 -- C_quat; p2 -- C_quat;

// Approach vector edge [style=solid, color="#4285F4", arrowhead=vee, penwidth=2]; Nu -> C_quat [label="Sterically impeded approach", fontsize=8, fontcolor="#34A853", pos="2.2,0.3!"]; }

Caption: Steric hindrance at a quaternary carbon.

Troubleshooting Module 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful but notoriously sensitive to steric hindrance, especially during the oxidative addition step. Failure to form a bond at a neopentyl-like center is a classic and frustrating issue.

FAQ 1: My Suzuki-Miyaura coupling with a neopentyl bromide is failing (low conversion, decomposition). What is the mechanistic reason, and how can I fix it?

Answer:

The Underlying Problem: Failure of Oxidative Addition

Standard Suzuki-Miyaura conditions often fail with sterically hindered electrophiles like neopentyl halides because the initial, turnover-limiting step—oxidative addition of the alkyl halide to the Pd(0) center—is extremely difficult. The bulky substituents on the electrophile prevent the palladium catalyst, which is already coordinated to bulky phosphine ligands, from approaching and inserting into the C-Br bond. Instead of productive coupling, you may observe starting material decomposition or side reactions promoted by the base.

Troubleshooting Workflow:

dot graph TD { A[Start: Failed Coupling] --> B{Identify Point of Failure}; B --> C[Oxidative Addition?]; C --> D{Ligand Modification}; D --> E[Use Buchwald-type Ligands]; E --> F{Rationale: Bulky but Electron-Rich}; F --> G[Example: XPhos, RuPhos]; C --> H{Alternative Mechanism?}; H --> I[Consider Ni-Catalysis]; I --> J{Rationale: Different Redox Potentials}; J --> K[Explore Radical Pathways]; B --> L[Transmetalation/Reductive Elimination?]; L --> M{Unlikely if no product forms}; G --> N[Re-run Reaction]; K --> N; } dot Caption: Troubleshooting workflow for failed cross-coupling.

Solutions & Protocols:

  • Switch to a More Active Catalyst System: The key is to use a catalyst system that is both highly active and can accommodate extreme steric bulk.

    • Ligand Choice: Move away from traditional ligands like PPh₃. The solution lies in using highly electron-rich, sterically demanding biaryl phosphine ligands (Buchwald ligands). Ligands like XPhos or RuPhos are designed for this purpose. Their bulk promotes the formation of a monoligated, 12-electron Pd(0)L species, which is smaller and much more reactive in oxidative addition than the corresponding bis-ligated complex.

    • Catalyst Precursor: Use a pre-formed palladium(II) precatalyst, such as (XPhos)Pd G3. These precatalysts are air-stable and efficiently generate the active Pd(0) species in situ, ensuring high catalytic activity.

  • Consider Nickel Catalysis as an Alternative: Nickel catalysts have gained significant attention for their ability to couple sterically hindered partners.[3] Nickel has different redox properties and can engage in radical-mediated pathways that are less sensitive to steric hindrance than the concerted oxidative addition in palladium catalysis.[3]

ParameterStandard Pd System (e.g., Pd(PPh₃)₄)Optimized Pd System (e.g., XPhos Pd G3)Ni-Catalyzed System (e.g., NiCl₂/dppp)
Typical Yield <5%>80%>75%
Key Ligand PPh₃XPhos, RuPhosdppp, dppf
Mechanism Concerted Oxidative AdditionConcerted Oxidative Addition (facilitated)Often involves radical pathways
Primary Failure Mode No oxidative addition-Ligand degradation, side reactions

Troubleshooting Module 2: Asymmetric Allylic Alkylation (AAA)

Creating a chiral quaternary center via Pd-catalyzed AAA is a powerful strategy, but controlling enantioselectivity with a prochiral, fully substituted enolate can be challenging.[4][5]

FAQ 2: My Pd-catalyzed AAA to form an α-quaternary ketone gives low enantiomeric excess (ee). Why is the facial selectivity poor?

Answer:

The Underlying Problem: Poor Enantiofacial Discrimination

In the Tsuji-Trost reaction, the chiral ligand on the palladium-π-allyl complex is supposed to direct the incoming nucleophile to one face of the allyl system. When using a bulky, tetrasubstituted enolate, the steric interactions between the nucleophile and the ligand-metal complex become highly complex. If the ligand cannot create a sufficiently biased environment to overcome these competing steric repulsions, the enolate will attack from both faces, leading to a racemic or near-racemic product. The development of ligands that can effectively control this reaction has been a significant area of research.[6]

Solutions & Protocols:

  • Ligand Optimization is Critical: The choice of chiral ligand is paramount. The Trost ligand and various phosphinooxazoline (PHOX) ligands are often the starting points.[5][6]

    • Trost Ligand: (R,R)- or (S,S)-Trost ligand is known to create a well-defined chiral pocket. If it fails, it may be that the "walls" of this pocket are interacting unfavorably with one of the enolate's substituents.

    • PHOX Ligands: These ligands offer modularity. You can tune the steric and electronic properties of both the phosphine and the oxazoline portions to find a better match for your specific substrate. For instance, a bulkier substituent on the oxazoline ring can extend the chiral influence.

  • Solvent and Counter-ion Effects: These often-overlooked parameters can have a profound impact on the transition state geometry.

    • Solvent: A less coordinating solvent (e.g., toluene, THF) is often preferred as it prevents competition with the chiral ligand for coordination sites on the palladium.

    • Counter-ion: The nature of the enolate's counter-ion (e.g., Li+, Na+, K+) affects its aggregation state and nucleophilicity. A lithium enolate is often more reactive. The addition of additives like 18-crown-6 can sequester potassium ions from bases like KHMDS, leading to a more "naked" and reactive enolate, which can sometimes improve selectivity.

Representative Protocol: Asymmetric Allylic Alkylation

This protocol is a general guideline for the enantioselective synthesis of α-quaternary ketones.[7]

  • Apparatus: Under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., (S,S)-Trost ligand, 1.5 mol%) and the palladium source (e.g., [Pd(allyl)Cl]₂, 0.5 mol%) to a flame-dried flask.

  • Catalyst Formation: Add dry, degassed solvent (e.g., THF) and stir for 20-30 minutes at room temperature to form the active catalyst complex.

  • Enolate Generation: In a separate flask, dissolve the starting ketone in THF and cool to -78 °C. Add a strong base (e.g., LDA, 1.05 eq) dropwise and stir for 1 hour to ensure complete enolate formation.

  • Reaction: Add the allyl carbonate (1.0 eq) to the catalyst mixture. Then, transfer the pre-formed enolate solution to the catalyst mixture via cannula at -78 °C.

  • Execution: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess using chiral HPLC or SFC.

Troubleshooting Module 3: Radical-Based Approaches

When polar, two-electron pathways fail due to steric clash, radical (one-electron) pathways can offer a compelling alternative. Radical reactions are often less sensitive to steric hindrance in the transition state.[8]

FAQ 3: My ionic reaction to form a C-C bond at a quaternary center is completely stalled. Could a radical-based method work?

Answer:

The Underlying Problem: Kinetic Inaccessibility

In highly congested systems, the transition state for an Sₙ2 or related polar reaction can be so high in energy that the reaction does not proceed at a reasonable rate, even at elevated temperatures.

The Radical Advantage:

Radical addition reactions proceed through different transition states. The formation of a C-C bond often occurs via the attack of a carbon-centered radical on an acceptor (like an alkene). This process has a later transition state, meaning the bond-forming atoms are further apart, which significantly reduces steric repulsion compared to the compressed transition state of an Sₙ2 reaction.[8] Recent advances in photoredox and metal-hydride hydrogen atom transfer (MHAT) catalysis have made these approaches highly accessible.[8]

Strategies to Consider:

  • Photoredox Catalysis: Use a photocatalyst (e.g., an Iridium or Ruthenium complex) to generate a tertiary radical from a suitable precursor (like a tertiary carboxylic acid or an alkyl halide). This radical can then add to a Michael acceptor or other radical trap to form the desired bond. This approach has been successfully used to create all-carbon quaternary centers.[9]

  • Metal Hydride Hydrogen Atom Transfer (MHAT): This strategy uses a metal hydride catalyst (often based on Co, Mn, or Ti) to abstract a hydrogen atom from a C-H bond, generating a nucleophilic tertiary radical. This radical can then add to an unactivated olefin, providing a powerful and atom-economical way to form C(sp³)–C(sp³) bonds.[8][10]

  • Iron-Catalyzed Cross-Electrophile Coupling: This method couples tertiary alkyl halides with primary alkyl electrophiles via a biomimetic S H2 (bimolecular homolytic substitution) mechanism, which is highly effective at avoiding the β-hydride elimination pathways that plague traditional cross-coupling with tertiary centers.[11]

graph TD { subgraph Polar_Pathway [label="Polar (Ionic) Pathway"] A["Nu:⁻"] -- "High Energy TS" --> B["[Nu---C(R₃)---LG]⁻"]; B --> C["Product + LG⁻"]; end

}

Caption: Comparison of Polar vs. Radical Transition States.
References
  • Trost, B. M., & Dogra, K. (2007). On the Assembly of All-Carbon Quaternary Stereocenters by Pd-Catalyzed Asymmetric Allylic Alkylation. Journal of the American Chemical Society. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society. [Link]

  • Petrov, A., & Stoltz, B. M. (2014). Palladium-Catalyzed Asymmetric Construction of Vicinal All-Carbon Quaternary Stereocenters and its Application to the Synthesis of Cyclotryptamine Alkaloids. Angewandte Chemie International Edition. [Link]

  • Corey, E. J., & Guzman-Perez, A. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences. [Link]

  • Overman, L. E. (2009). Catalytic Enantioselective Construction of Quaternary Stereocenters. Accounts of Chemical Research. [Link]

  • Liu, Y., & Han, S.-J. (2017). The Construction of All-Carbon Quaternary Stereocenters by Use of Pd-Catalyzed Asymmetric Allylic Alkylation Reactions in Total Synthesis. Chemistry – An Asian Journal. [Link]

  • Trost, B. M. (2012). Development of the Asymmetric Allylic Alkylation (AAA) and Its Applications. Angewandte Chemie International Edition. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Enantioselective Construction of Quaternary Stereocenters via Cooperative Photoredox/Fe/Chiral Primary Amine Triple Catalysis. Journal of the American Chemical Society. [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed reactions. Nature. [Link]

  • Glorius, F., et al. (2020). Synthesis of All-Carbon Quaternary Centers by Palladium-Catalyzed Olefin Dicarbofunctionalization. Angewandte Chemie International Edition. [Link]

  • da Silva, E. N. Jr., et al. (2021). Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. Beilstein Journal of Organic Chemistry. [Link]

  • Stoltz, B. M., et al. (2017). Enantioselective Construction of Acyclic Quaternary Carbon Stereocenters: Palladium-Catalyzed Decarboxylative Allylic Alkylation of Fully Substituted Amide Enolates. Journal of the American Chemical Society. [Link]

  • MacMillan, D. W. C., et al. (2018). Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of Volatile Cyclobutane Acid Chlorides

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Cyclobutane Acid Chloride Purification (Focus on Volatility & Ring Strain)

Executive Summary & Core Directives

The Challenge: Cyclobutane acid chlorides (e.g., cyclobutanecarbonyl chloride) present a dual challenge: they are volatile lachrymators susceptible to hydrolysis, and they possess significant ring strain (~26.5 kcal/mol), making them prone to thermodynamic rearrangement under thermal stress.

The Solution: Purification must prioritize low-thermal impact methods. While fractional distillation is the gold standard, "pre-purification" via reaction optimization (choosing the right chlorinating agent) is the most effective way to ensure high purity.

Synthesis Optimization (Pre-Purification)

Prevention is superior to remediation. The choice of reagent dictates the purification difficulty.

Comparative Reagent Data
FeatureThionyl Chloride (

)
Oxalyl Chloride ((

)
Boiling Point 74.6°C61.0°C
Byproducts

(gas),

(gas)

(gas),

(gas),

(gas)
Removal Difficulty High. Often requires co-distillation.Low. Highly volatile; evaporates easily.
Catalyst None or DMFDMF (Essential for Vilsmeier intermediate)
Recommendation Use for bulk/cost-sensitive scale.Preferred for high purity/small scale.
Workflow Decision Logic

SynthesisLogic Start Start: Carboxylic Acid Precursor ScaleCheck Is Scale > 100g? Start->ScaleCheck Thionyl Route A: Thionyl Chloride (Cost Effective) ScaleCheck->Thionyl Yes Oxalyl Route B: Oxalyl Chloride (High Purity) ScaleCheck->Oxalyl No PurificationA Requires Azeotropic Distillation (Toluene/DCM) to remove SOCl2 Thionyl->PurificationA PurificationB Simple Evaporation sufficient for crude use Oxalyl->PurificationB

Figure 1: Decision matrix for chlorinating agent selection based on scale and purity requirements.

Troubleshooting Guides & FAQs

Category A: Distillation & Purification[1][2]

Q1: I am distilling cyclobutanecarbonyl chloride, but the product is co-distilling with my excess thionyl chloride. How do I separate them?

  • Diagnosis: This is a common azeotrope-like issue. The boiling point of

    
     (75°C) is too close to the product's effective boiling point under partial vacuum.
    
  • The Fix: The "Chase" Technique (Azeotropic Removal)

    • Do not attempt direct distillation yet.

    • Add anhydrous toluene (approx. 2x the volume of the crude mixture).

    • Rotary evaporate (or distill) the toluene off. The toluene will co-distill with the residual

      
      , carrying it away.[1]
      
    • Repeat this process 2–3 times.

    • Why this works: Toluene disrupts the dipole-dipole interactions of the acid chloride/thionyl chloride mix and acts as a carrier solvent.

Q2: My distillate is turning yellow/orange after a few hours. Is it decomposing?

  • Diagnosis: This is likely elemental sulfur or sulfur monochloride contamination, a common side effect of using old or low-quality thionyl chloride. It does not necessarily indicate ring opening.

  • The Fix:

    • Immediate: If purity >95% by NMR, use immediately.

    • Purification: Re-distill the acid chloride in the presence of 2% w/w activated charcoal or a small amount of copper turnings (to trap sulfur species). Filter strictly under inert atmosphere before use.

Q3: I am losing product into the vacuum trap (cold trap).

  • Diagnosis: "Volatile" cyclobutane derivatives have high vapor pressures. If you use a high-vacuum pump (<1 mmHg) without cooling the receiving flask, the product will bypass the receiver and freeze in the trap.

  • The Fix:

    • Monitor Pressure: Use a manometer. Aim for 10–20 mmHg (water aspirator level) rather than high vacuum (0.1 mmHg).

    • Cool the Receiver: Immerse the receiving flask in an ice/salt bath (-10°C) to condense the vapors immediately.

    • Warm the Condenser: Paradoxically, ensure the condenser water isn't too cold if the product solidifies (MP is low for cyclobutane acid chloride, but substituted versions may freeze).

Category B: Chemical Stability & Handling

Q4: Will the cyclobutane ring open during distillation?

  • Technical Insight: The cyclobutane ring has a strain energy of ~26.5 kcal/mol [1]. While acid chlorides are reactive, the ring itself is kinetically stable up to ~140°C–150°C.

  • Warning: If Lewis Acids (like

    
    , 
    
    
    
    ) or strong nucleophiles are present, ring expansion or opening becomes rapid.
  • Protocol: Ensure all glassware is acid-washed and free of metal salts. Keep bath temperature below 100°C and use vacuum to compensate.

Q5: The bottle is fuming and the cap is stuck. How do I open it safely?

  • Diagnosis: Hydrolysis has occurred.[2][3] Moisture entered the bottle, reacting to form Cyclobutanecarboxylic acid and HCl gas . The pressure buildup is dangerous.

  • The Fix:

    • PPE: Full face shield, heavy butyl gloves.

    • Ventilation: Perform strictly in a fume hood.

    • Pressure Relief: If the cap is seized, do not force it. Use a specialized bottle clamp or pliers to gently turn. If visible crystals (acid) are on the threads, the cap may be fused.

    • Neutralization: Once open, if the reagent is compromised, quench by adding dropwise to a stirred mixture of ice and saturated

      
      .
      

Standard Operating Procedure (SOP): Vacuum Distillation

Objective: Isolate >98% pure cyclobutanecarbonyl chloride.

Apparatus Setup:

  • Short-path distillation head (minimizes surface area/hold-up).

  • Vigreux column (optional, only if

    
     content is high).
    
  • Cow receiver (to separate forerun).

  • Nitrogen bleed capillary (prevents bumping).

Step-by-Step Protocol:

  • Quench Reagents: Ensure excess oxalyl/thionyl chloride is removed via the "Chase" technique (see Q1 above).

  • Inert Setup: Flame-dry the distillation apparatus under vacuum; backfill with

    
    .
    
  • Loading: Transfer crude acid chloride via cannula (avoid pouring to reduce moisture exposure).

  • Vacuum Application:

    • Start stirring rapidly.

    • Slowly lower pressure to 20–30 mmHg .

    • Do not heat yet. Observe for "degassing" (bubbling of residual HCl).

  • Heating:

    • Slowly ramp oil bath to 60°C .

    • Collect the Forerun : Any liquid condensing below the expected BP (e.g., <45°C at 20 mmHg).

    • Switch receiver.

  • Main Fraction:

    • Collect the stable fraction (e.g., 50–60°C at 20 mmHg) [2].

    • Stop before the flask is dry to prevent overheating residue.

  • Storage: Store in a Schlenk flask or sealed ampoule at 4°C.

Distillation Logic Diagram

DistillationFlow Crude Crude Mixture VacCheck Apply Vac (20 mmHg) NO HEAT Crude->VacCheck Degas Bubbling? (Residual HCl/SO2) VacCheck->Degas Degas->VacCheck Yes (Wait) Heat Ramp Bath to 60°C Degas->Heat No (Stable) Forerun Collect Forerun (<45°C) Heat->Forerun Main Collect Product (50-60°C) Forerun->Main

Figure 2: Operational flow for short-path distillation of volatile acid chlorides.

References

  • NIST Chemistry WebBook. Cyclobutanecarbonyl chloride Properties & Thermochemistry. National Institute of Standards and Technology.

  • Sigma-Aldrich. Cyclobutanecarbonyl chloride Product Specification & Safety Data Sheet (SDS). Merck KGaA.

  • PubChem. Compound Summary: Cyclobutanecarbonyl chloride. National Library of Medicine.

  • BenchChem. Technical Support: Thionyl Chloride vs. Oxalyl Chloride. (General reference for reagent comparison).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS and your institution's Chemical Hygiene Plan before handling volatile acid chlorides.

Sources

Troubleshooting

Controlling exotherms during cyclobutane acid chloride synthesis

Technical Guide: Thermal Control in Cyclobutanecarbonyl Chloride Synthesis Core Directive: The Thermodynamics of Control You are likely accessing this guide because you have observed an unexpected thermal event or are pl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermal Control in Cyclobutanecarbonyl Chloride Synthesis

Core Directive: The Thermodynamics of Control

You are likely accessing this guide because you have observed an unexpected thermal event or are planning a scale-up where heat removal is critical.

Synthesizing cyclobutanecarbonyl chloride involves converting cyclobutanecarboxylic acid using a chlorinating agent (typically Thionyl Chloride,


, or Oxalyl Chloride, 

). While the reaction appears straightforward, it presents a biphasic thermal risk profile :
  • The Activation Energy Barrier (Induction Period): The reaction is often endothermic or neutral at the start. If you add all reagents at room temperature (RT) without initiation, nothing happens—until the mixture warms slightly.

  • The Accumulation Runaway: Once the threshold is crossed, the accumulated reagents react simultaneously. The decomposition of the intermediate chlorosulfite releases massive amounts of gas (

    
    , 
    
    
    
    ) and heat.[1] In a closed or poorly vented system, this results in rapid pressurization and thermal runaway.[1]

Critical Constraint for Cyclobutanes: Unlike linear alkyl chains, the cyclobutane ring possesses significant ring strain (~26.5 kcal/mol). While the ring is kinetically stable, uncontrolled exotherms exceeding 100°C can trigger ring-opening side reactions or polymerization, degrading purity and yield.

Reagent Selection & Thermal Profiles

Choose your reagent based on your cooling capacity and scrubber capabilities.

FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Boiling Point 74.6°C (Reflux is standard)61.0°C (Milder, lower temp)
Exothermicity Moderate to High (Requires initiation)Moderate (often vigorous gas evolution)
By-products

(gas),

(gas)

(toxic gas),

(gas),

(gas)
Atom Economy HigherLower (Loss of 2 carbons as gas)
Catalysis Often requires DMFDMF accelerates significantly
Best For Scale-up (>100g) (Manageable gas flow)Lab Scale (<10g) (Easier workup, volatile)

The DMF Catalyst Factor: A Hidden Hazard

The Issue: N,N-Dimethylformamide (DMF) is the standard catalyst. It reacts with the chlorinating agent to form the highly reactive Vilsmeier-Haack intermediate (dimethylchloroforminium chloride).

The Trap: If you add DMF after mixing the acid and thionyl chloride at low temperature, the Vilsmeier reagent forms rapidly. It immediately attacks the carboxylic acid. If the system is not already refluxing or venting, this "kick" causes an instantaneous gas release and temperature spike.

Visualization: The Vilsmeier Thermal Cycle

The following diagram illustrates the catalytic cycle and the specific points of heat/gas release.

DMF_Cycle DMF DMF Catalyst Vilsmeier Vilsmeier Intermediate (Active Species) DMF->Vilsmeier Step 1: Activation (Fast, Exothermic) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Vilsmeier Intermediate Activated Acyl Intermediate Vilsmeier->Intermediate Step 2: Cl Transfer Acid Cyclobutanecarboxylic Acid Acid->Intermediate Intermediate->DMF Regeneration Product Cyclobutanecarbonyl Chloride Intermediate->Product Step 3: Collapse Gas Exotherm & Gas (SO2 + HCl) Intermediate->Gas Heat Release

Caption: The Vilsmeier intermediate significantly lowers the activation energy, converting a sluggish reaction into a rapid, gas-evolving cascade. Control the DMF addition.

Validated Protocol: Safe Synthesis of Cyclobutanecarbonyl Chloride

Scale: 100g - 1kg basis. Safety: Requires fume hood, caustic scrubber (NaOH), and blast shield.

Phase 1: Preparation
  • Scrubber Setup: Connect the condenser outlet to a trap and then to a dilute NaOH scrubber. Warning: Do not allow suck-back.

  • The Heel: Place cyclobutanecarboxylic acid (1.0 equiv) and a catalytic amount of DMF (0.01 equiv) in the reactor.

  • Solvent: For thermal buffering, use Dichloromethane (DCM) or Toluene (2-3 volumes). Note: Neat reactions are possible but harder to control thermally.

Phase 2: Controlled Addition (The "Semi-Batch" Method)

Do not add all Thionyl Chloride at once.

  • Heat the Heel: Warm the acid/DMF/solvent mixture to ~35-40°C (or gentle reflux if using DCM).

  • Initiation: Add 5-10% of the Thionyl Chloride (1.1 - 1.2 equiv total) dropwise.

  • Wait for Off-gassing: Watch the bubbler. You must see steady gas evolution (

    
    ) before proceeding. This confirms the reaction is consuming the reagent.
    
    • Troubleshooting: If no gas appears after 5 mins, STOP . Do not add more. Increase temp slightly until gas starts.

  • Main Addition: Once initiated, add the remaining

    
     slowly.
    
    • Rate Control: Adjust addition rate so that gas evolution is steady but manageable by your scrubber.[1]

    • Thermal Control: Maintain temperature with a bath.[2] If the temp spikes >5°C above setpoint, stop addition.

Phase 3: Completion & Workup
  • The Soak: After addition, reflux for 1-2 hours to drive the reaction to completion and expel dissolved gases.

  • Degassing: Cool to RT. Apply a light vacuum (carefully!) to pull off residual

    
     and 
    
    
    
    . This prevents fuming during transfer.
  • Distillation: Cyclobutanecarbonyl chloride can be distilled (bp ~150°C atm, recommend vacuum distillation ~60°C @ 50mmHg to preserve the ring).

Troubleshooting & FAQ

Q1: The reaction temperature is spiking despite slow addition. Why?

A: You are likely in "Accumulation Mode." If the reaction temperature is too low (e.g., 0°C) during addition, the


 accumulates without reacting. When the mixture eventually warms, the accumulated mass reacts all at once.
Fix:  Always perform this reaction "warm" (reflux or >35°C) so that consumption is instantaneous (feed-limited control).
Q2: I see vigorous bubbling, but the temperature is dropping.

A: This is normal for the gas evolution phase, but deceptive. The breaking of the C-O bond and formation of gases is entropically driven. However, the rapid evolution of gas acts as an evaporative coolant, stripping heat from the solvent. Action: Increase heat input to maintain reflux. If the solvent strips out, the concentration increases, leading to a potential exotherm later.

Q3: Can I quench the excess Thionyl Chloride with water?

A: NEVER directly. Quenching


 with water is violently exothermic and generates massive clouds of HCl.
Protocol: 
  • Distill off excess

    
     first (if neat).
    
  • Dilute the reaction mixture with Toluene.

  • Add the mixture slowly into a cold, stirred solution of saturated Sodium Bicarbonate . Do not add water to the acid chloride mixture.

Troubleshooting Logic Tree

Troubleshooting Start Observation NoGas No Gas Evolution on Addition Start->NoGas TempSpike Rapid Temp Spike Start->TempSpike Darkening Mixture Turning Black/Tar Start->Darkening Cause1 Too Cold / Induction Period NoGas->Cause1 Cause2 Reagent Accumulation or DMF Runaway TempSpike->Cause2 Cause3 Thermal Decomposition (Ring Strain Issues) Darkening->Cause3 Action1 STOP Addition. Warm to 40°C. Wait for bubbles. Cause1->Action1 Action2 STOP Addition. Max Cooling. Check Scrubber. Cause2->Action2 Action3 Reduce Temp. Check Vacuum. Distill immediately. Cause3->Action3

Caption: Decision matrix for immediate intervention during synthesis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Mechanism of Acid Chloride Formation via Thionyl Chloride.[3]

  • Organic Syntheses. Cyclobutanecarboxylic Acid and Derivatives. Coll. Vol. 3, p. 213 (1955); Vol. 23, p. 16 (1943). (Provides baseline stability data for cyclobutane ring systems).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter on Reagent Selection and Thermal Hazards of Acid Chlorides).
  • Levin, D. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination (DMF Catalysis Hazards).[4] Organic Process Research & Development, 1(2), 182.

  • Sigma-Aldrich. Safety Data Sheet: Cyclobutanecarbonyl Chloride. (Handling and Storage at 2-8°C).

Sources

Optimization

Technical Support Center: A Researcher's Guide to Removing Excess Thionyl Chloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize thionyl chloride (SOCl₂) in their synthetic workflows.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize thionyl chloride (SOCl₂) in their synthetic workflows. As a highly reactive and essential reagent, particularly for the conversion of carboxylic acids to acyl chlorides, the effective removal of its excess from a reaction mixture is critical for product purity and downstream success.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with this common laboratory procedure.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for removing unreacted thionyl chloride?

A1: The two most prevalent and effective methods are distillation and chemical quenching.[4] The selection of the appropriate technique is contingent upon several factors, including the stability of your desired product, the scale of your reaction, and the ultimate purity requirements.[4]

Q2: Under what circumstances is distillation the superior method for thionyl chloride removal?

A2: Distillation is the preferred approach when your product, such as a newly formed acyl chloride, is susceptible to hydrolysis or reaction with other protic quenching agents.[4] It is also particularly well-suited for large-scale reactions where the significant exothermicity of quenching can pose a safety and control hazard.[4]

Q3: When is it more appropriate to use a chemical quench to eliminate excess thionyl chloride?

A3: Chemical quenching is a viable and often more rapid method for smaller-scale reactions, provided your product is stable to aqueous workup conditions.[4]

Q4: What are the critical safety considerations when handling thionyl chloride?

A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, liberating hazardous gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4] All manipulations must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7][8] An emergency shower and eyewash station should be readily accessible.[5]

Troubleshooting and In-depth Guidance

This section addresses specific issues that may arise during the removal of excess thionyl chloride and provides expert-driven solutions.

Method 1: Removal by Distillation (Vacuum and Azeotropic)

Distillation leverages the volatility of thionyl chloride (boiling point: 79 °C) to separate it from less volatile reaction components.[9]

Issue 1: My product is thermally sensitive and decomposes upon heating.

  • Underlying Cause: The boiling point of thionyl chloride at atmospheric pressure may be too high for your compound's stability.

  • Scientist's Recommendation: Employ vacuum distillation. By reducing the pressure, the boiling point of thionyl chloride can be significantly lowered, allowing for its removal at a more moderate temperature (e.g., below 50°C).[4][10] It is imperative to use a cold trap, typically with a dry ice/acetone slurry or liquid nitrogen, to protect the vacuum pump from corrosive vapors.[4]

Issue 2: I've performed a simple distillation, but spectroscopic analysis (e.g., NMR, IR) still indicates the presence of thionyl chloride.

  • Underlying Cause: Thionyl chloride can be tenacious, and simple distillation may not be sufficient for its complete removal.

  • Scientist's Recommendation: Implement an azeotropic distillation.[11] Add a dry, inert solvent that forms a lower-boiling azeotrope with thionyl chloride, such as toluene.[11][12] The azeotrope will distill at a temperature lower than either pure component, effectively "chasing" the residual thionyl chloride from the reaction mixture.[4][10] This process can be repeated with fresh portions of the azeotropic solvent to ensure complete removal.[11]

Issue 3: The tubing of my rotary evaporator is degrading after use.

  • Underlying Cause: The acidic vapors (HCl and SO₂) generated from the hydrolysis of thionyl chloride are highly corrosive to many standard tubing materials.

  • Scientist's Recommendation: Utilize chemically resistant tubing. Furthermore, it is critical to install a base trap (containing a solution of KOH or NaOH) between the evaporator and the vacuum pump.[4] This will neutralize the acidic vapors, protecting the integrity of the pump and its components.[4][10]

Method 2: Removal by Chemical Quenching

Chemical quenching involves the addition of a reagent that reacts with thionyl chloride to form easily removable byproducts.

Issue 1: The quenching process is extremely exothermic and difficult to control.

  • Underlying Cause: The reaction of thionyl chloride with quenching agents, particularly protic ones like water or alcohols, is highly exothermic.[4]

  • Scientist's Recommendation: Execute the quench at reduced temperatures (0-5 °C). This is achieved by adding the reaction mixture dropwise to a cooled and vigorously stirred quenching solution, such as ice-water or a cold aqueous base.[4]

Issue 2: My desired product, an acyl chloride, is hydrolyzing back to the carboxylic acid during the aqueous workup.

  • Underlying Cause: Acyl chlorides are highly reactive and readily hydrolyze in the presence of water.[1][4]

  • Scientist's Recommendation: If your product is water-sensitive, aqueous quenching is not the appropriate methodology. In this scenario, distillation is the required method for removing excess thionyl chloride.[4]

Issue 3: After quenching with a basic solution, the aqueous layer remains acidic.

  • Underlying Cause: An insufficient amount of base was used to neutralize the HCl and SO₂ produced from the hydrolysis of thionyl chloride.

  • Scientist's Recommendation: Add additional basic solution (e.g., saturated sodium bicarbonate) until the pH of the aqueous layer is neutral or slightly alkaline.[4] The pH should be monitored using litmus paper or a pH meter.

Data Presentation

Table 1: Physical Properties of Thionyl Chloride and a Common Azeotropic Agent

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
Thionyl Chloride (SOCl₂)118.9779[9]Reacts violently with water.[4]
Toluene92.14110.6[11]Forms a lower-boiling azeotrope with thionyl chloride.[11]

Experimental Protocols

Protocol 1: Removal of Thionyl Chloride by Vacuum Distillation
  • Apparatus Setup: Assemble a standard distillation apparatus using oven-dried glassware. Connect the receiving flask to a cold trap, which is subsequently connected to a vacuum pump. The cold trap should be cooled with a dry ice/acetone slurry or liquid nitrogen.[4]

  • Procedure: a. Following the completion of the reaction, allow the reaction flask to cool to room temperature. b. Slowly and cautiously apply vacuum to the system, being mindful of potential initial bumping. c. Gradually heat the reaction flask in an oil bath. The temperature of the bath should be maintained below 50°C.[4][10] d. Collect the distilled thionyl chloride in the cooled receiving flask. e. Once the distillation is complete, slowly and carefully release the vacuum.

Protocol 2: Removal of Thionyl Chloride by Chemical Quenching
  • Apparatus Setup: Place a beaker or flask containing the quenching solution in an ice bath situated on a magnetic stir plate.

  • Procedure: a. Prepare a saturated solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath.[4] b. Slowly and dropwise, add the reaction mixture containing excess thionyl chloride to the cold, vigorously stirred sodium bicarbonate solution. The rate of addition should be controlled to maintain the temperature of the quenching solution below 20°C.[4] c. Continue stirring for an additional 15-30 minutes after the addition is complete to ensure all the thionyl chloride has reacted. d. Proceed with a standard aqueous workup, such as extraction with an appropriate organic solvent.

Visualization of Workflows

Thionyl_Chloride_Removal_Decision_Tree start Reaction Complete (Excess SOCl₂) product_stability Is the product sensitive to water? start->product_stability reaction_scale Is the reaction scale large? product_stability->reaction_scale  No distillation Use Distillation (Vacuum or Azeotropic) product_stability->distillation  Yes reaction_scale->distillation  Yes quenching Use Chemical Quenching (e.g., with NaHCO₃ soln.) reaction_scale->quenching  No

Caption: Decision tree for selecting a thionyl chloride removal method.

Quenching_Mechanism SOCl2 SOCl₂ (Excess) SO2 SO₂ (Gas) SOCl2->SO2 reacts with HCl 2HCl (Neutralized by NaHCO₃) SOCl2->HCl reacts with H2O 2H₂O (from aq. NaHCO₃) H2O->SO2 H2O->HCl Products Harmless Byproducts (H₂CO₃, NaCl) HCl->Products

Caption: Simplified mechanism of thionyl chloride quenching.

References

  • Benchchem. Technical Support Center: Removal of Excess Thionyl Chloride. Accessed February 16, 2026.
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  • Reddit. How to efficiently remove thionyl chloride SOCl2? : r/Chempros. Published May 17, 2021.
  • TCI America. SAFETY DATA SHEET - Thionyl Chloride (ca. 1mol/L in Dichloromethane). Published October 24, 2024.
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  • YouTube. SOCl2: Thionyl chloride. Published June 29, 2018.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Carbonyl Stretching Frequency of Cyclobutane Acid Chloride in Infrared Spectroscopy

This guide provides an in-depth analysis of the infrared (IR) spectroscopic features of cyclobutanecarbonyl chloride, with a specific focus on its characteristic carbonyl (C=O) stretching frequency. Designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic features of cyclobutanecarbonyl chloride, with a specific focus on its characteristic carbonyl (C=O) stretching frequency. Designed for researchers, scientists, and professionals in drug development, this document compares the spectral data of this strained cyclic system with various acyclic and non-strained cyclic analogues. We will explore the underlying physical organic principles—namely inductive effects and ring strain—that govern these vibrational frequencies, supported by experimental data and a detailed protocol for spectral acquisition.

Fundamental Principles: Why Acid Chlorides Exhibit High-Frequency C=O Stretching

The carbonyl group's stretching vibration is one of the most intense and diagnostic absorptions in an IR spectrum, typically appearing in the 1650–1850 cm⁻¹ region.[1] The precise frequency is highly sensitive to the electronic environment of the C=O bond. In the case of acid chlorides, the C=O stretching frequency is found at the high end of this range, generally between 1775 and 1815 cm⁻¹.[2][3]

This high frequency is primarily a result of the strong inductive effect of the chlorine atom. Chlorine is highly electronegative, leading to a significant withdrawal of electron density from the carbonyl carbon.[4][5] This effect shortens and strengthens the C=O double bond, requiring more energy to excite its stretching vibration, thus shifting the absorption to a higher wavenumber.[1] This contrasts with functional groups like amides, where resonance donation of electrons from the nitrogen atom lengthens and weakens the C=O bond, lowering its stretching frequency.[4]

Inductive_Effect cluster_acyl_chloride Acid Chloride Acyl R-C(=O)-Cl Carbonyl C=O Bond Chlorine Cl (Electronegative) Effect Inductive Electron Withdrawal (–I Effect) Chlorine->Acyl Pulls electron density Result Stronger, Shorter C=O Bond Higher Stretching Frequency (ν_C=O) Effect->Result Leads to

Figure 1: The inductive effect of chlorine in acid chlorides strengthens the C=O bond.

The Critical Influence of Ring Strain on Carbonyl Frequency

While the inductive effect sets a high baseline for all acid chlorides, the C=O frequency of cyclobutane acid chloride is further elevated by ring strain. Cyclic molecules with small rings, such as cyclobutane and cyclopropane, experience significant angle strain because their internal bond angles are forced to deviate from the ideal sp³ (109.5°) or sp² (120°) geometries.[6][7]

For a carbonyl group attached to a cyclobutane ring, the carbonyl carbon is sp² hybridized and prefers a bond angle of ~120°. The strained ring forces the internal C-C-C angle to be near 90°. To accommodate this strained geometry, the carbon atoms within the ring utilize orbitals with a higher degree of p-character for their C-C sigma bonds.[7] Consequently, the exocyclic sigma bond (the one connecting the ring to the carbonyl carbon) acquires more s-character.[6][7] This increase in s-character strengthens the bond between the ring and the carbonyl group, which in turn strengthens the adjacent C=O bond, causing a further shift to a higher vibrational frequency.[6]

This phenomenon is well-documented in cyclic ketones, which serve as an excellent comparison. Cyclohexanone, an unstrained six-membered ring, has a C=O stretch at ~1710 cm⁻¹, whereas cyclobutanone's C=O stretch is significantly higher at ~1810 cm⁻¹.[8] A similar trend is observed in the corresponding acid chlorides.

Ring_Strain_Effect cluster_cyclobutane Cyclobutane Ring System Strain High Angle Strain (~90° bond angles) Rehybrid Ring C-C bonds use more p-character Strain->Rehybrid Causes Exocyclic Exocyclic C-C(O) bond gains s-character Rehybrid->Exocyclic Leads to Carbonyl Stronger C=O Bond Exocyclic->Carbonyl Strengthens adjacent Frequency Higher ν_C=O Frequency Carbonyl->Frequency Results in

Figure 2: Influence of cyclobutane ring strain on the exocyclic carbonyl group frequency.

Comparative Analysis: Experimental Data

The interplay of inductive effects and ring strain is clearly demonstrated by comparing the experimental C=O stretching frequencies of cyclobutanecarbonyl chloride with other representative acid chlorides.

CompoundStructureKey Structural FeatureC=O Stretch (cm⁻¹)Source(s)
Acetyl ChlorideCH₃COClAcyclic (No Strain)~1810[1]
Cyclohexanecarbonyl ChlorideC₆H₁₁COClNon-Strained Cyclic~1787[9]
Cyclobutanecarbonyl Chloride C₄H₇COCl Strained Cyclic ~1806 [10][11]
Benzoyl ChlorideC₆H₅COClAromatic (Conjugated)~1790 (and ~1750)[3][8]

Analysis of Data:

  • Acyclic vs. Non-Strained Cyclic: Cyclohexanecarbonyl chloride (1787 cm⁻¹) shows a slightly lower frequency than the simple acyclic acetyl chloride (~1810 cm⁻¹), which is a typical range for saturated acid chlorides.[12]

  • Effect of Ring Strain: Cyclobutanecarbonyl chloride exhibits a C=O stretch at approximately 1806 cm⁻¹.[10][11] This value is significantly higher than that of its unstrained cyclic counterpart, cyclohexanecarbonyl chloride, directly illustrating the frequency-increasing effect of the four-membered ring's strain.

  • Effect of Conjugation: Benzoyl chloride shows a lower primary frequency (~1790 cm⁻¹) compared to saturated acid chlorides.[8] This is due to resonance delocalization of electrons from the aromatic ring into the carbonyl group, which imparts more single-bond character to the C=O bond, weakening it.[2][13] The second, lower frequency band often seen around 1750 cm⁻¹ in benzoyl chloride is sometimes attributed to Fermi resonance.[8]

Advanced Considerations: Fermi Resonance

In some high-resolution spectra of carbonyl compounds, the main C=O stretching band may appear as a doublet.[14] This splitting can arise from Fermi resonance , an interaction between a fundamental vibrational mode (like the C=O stretch) and an overtone or combination band that happens to have very similar energy and the same symmetry.[14][15] This quantum mechanical mixing of wavefunctions results in two new bands: one shifted to a higher energy and the other to a lower energy than the original unperturbed vibrations.[14] While not always present or resolved, the potential for Fermi resonance is an important consideration when interpreting fine features in the carbonyl region of an IR spectrum.[16]

Experimental Protocol: Acquiring an IR Spectrum of an Acid Chloride

This section provides a standardized workflow for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of a liquid acid chloride like cyclobutanecarbonyl chloride using an Attenuated Total Reflectance (ATR) accessory.

Safety Precautions:

  • Acid chlorides are corrosive and react vigorously with moisture (including atmospheric humidity) to release corrosive HCl gas.[17]

  • Always handle acid chlorides in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable dry, volatile solvent (e.g., anhydrous isopropanol or hexane) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal exposed to the ambient air inside the sample compartment, collect a background spectrum. This spectrum measures the absorbance of atmospheric CO₂ and water vapor, which will be digitally subtracted from the sample spectrum.

  • Sample Application:

    • In a fume hood, use a clean, dry pipette to draw a small amount of the liquid acid chloride.

    • Place a single drop of the sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Spectrum Acquisition:

    • Immediately close the sample compartment to minimize exposure to atmospheric moisture.

    • Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

    • Use the software tools to identify and label the peak wavenumbers, paying close attention to the most intense band in the 1900-1700 cm⁻¹ region, which corresponds to the C=O stretch.

  • Cleanup:

    • Promptly clean the ATR crystal by wiping the sample off with a dry, lint-free wipe, followed by cleaning with the appropriate solvent as in Step 1. Ensure the instrument is clean for the next user.

Experimental_Workflow start Start: Handle in Fume Hood prep 1. Clean ATR Crystal start->prep background 2. Acquire Background Spectrum prep->background apply 3. Apply One Drop of Cyclobutanecarbonyl Chloride background->apply acquire 4. Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) apply->acquire IMMEDIATELY process 5. Process Data (Background Subtraction, Peak ID) acquire->process cleanup 6. Clean ATR Crystal Thoroughly process->cleanup end End cleanup->end

Figure 3: Standard workflow for acquiring an ATR-FTIR spectrum of a liquid acid chloride.

Conclusion

The infrared spectrum of cyclobutanecarbonyl chloride provides a compelling illustration of fundamental principles in vibrational spectroscopy. Its carbonyl stretching frequency is located at a characteristically high wavenumber (~1806 cm⁻¹), a direct consequence of two reinforcing electronic effects:

  • The powerful inductive electron withdrawal by the chlorine atom, common to all acid chlorides.

  • The significant ring strain of the cyclobutane moiety, which enhances the s-character of the exocyclic C-C bond and further strengthens the C=O bond.

By comparing this value to acyclic, non-strained cyclic, and conjugated analogues, researchers can confidently assign this spectral feature and appreciate the profound impact of molecular geometry and electronic structure on vibrational frequencies.

References

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Comparative

A Researcher's Guide to the 13C NMR Characterization of Quaternary Cyclobutane Carbons

The cyclobutane motif, a four-membered carbocyclic ring, is a privileged structure in medicinal chemistry and materials science, prized for its ability to impart unique three-dimensional conformations.[1] However, the un...

Author: BenchChem Technical Support Team. Date: February 2026

The cyclobutane motif, a four-membered carbocyclic ring, is a privileged structure in medicinal chemistry and materials science, prized for its ability to impart unique three-dimensional conformations.[1] However, the unambiguous characterization of these strained rings, particularly those containing quaternary carbons (a carbon atom bonded to four other non-hydrogen atoms), presents a significant analytical challenge. For researchers in drug development and chemical synthesis, confirming the presence and connectivity of these specific carbons is crucial for structural verification.

This guide provides an in-depth comparison of common Nuclear Magnetic Resonance (NMR) techniques for the characterization of quaternary cyclobutane carbons. It moves beyond a simple listing of methods to explain the underlying principles and experimental choices, offering a logical workflow for achieving definitive structural assignments.

The Challenge: Why Quaternary Carbons are "Quiet" in 13C NMR

The primary obstacle in detecting quaternary carbons via 13C NMR stems from two fundamental properties:

  • Long Spin-Lattice Relaxation Times (T1): 13C nuclei primarily relax through dipole-dipole interactions with directly attached protons. Since quaternary carbons lack these protons, their T1 relaxation times can be exceptionally long—sometimes on the order of minutes.[2][3] In standard 13C NMR experiments with short repetition times, these carbons do not fully relax between pulses, leading to signal saturation and significantly diminished intensity, or even complete disappearance.[4][5]

  • Lack of Nuclear Overhauser Effect (NOE) Enhancement: Standard 13C NMR experiments employ broadband proton decoupling, which not only simplifies the spectrum to singlets but also provides a significant signal enhancement for protonated carbons through the NOE.[6][7][8] Quaternary carbons, having no attached protons, do not benefit from this sensitivity gain, making their signals appear inherently weaker relative to CH, CH2, and CH3 groups in the same molecule.[4][6][8]

These factors conspire to make the quaternary cyclobutane carbon signal a faint whisper in a noisy spectrum, demanding specialized techniques for its reliable detection and assignment.

The Spectroscopist's Toolkit: A Comparative Analysis

Several NMR experiments can be employed to tackle this challenge. Their effectiveness varies, and a multi-pronged approach is often necessary. Below is a comparison of the most common techniques, from simple 1D methods to more powerful 2D correlations.

NMR Experiment Detects Quaternary C? Provides Connectivity? Primary Advantage Key Limitation
Standard 1D 13C{1H} Yes (often weakly)NoSimple, initial overview.Poor sensitivity for quaternary carbons due to long T1 and no NOE.[4][6][9]
DEPT-135 No NoExcellent for distinguishing CH/CH3 (positive) from CH2 (negative) carbons.Quaternary carbons are completely absent from the spectrum.[10][11][12][13]
APT (Attached Proton Test) Yes NoDetects all carbon types in a single spectrum.[12][13]Does not distinguish between C and CH2 (both negative) or CH and CH3 (both positive).[11][12][13]
DEPTQ Yes NoCombines the advantages of DEPT and APT, showing all carbon multiplicities.[13]Less commonly implemented as a default experiment than standard DEPT.
2D HMBC Yes Yes The gold standard for assignment; shows correlations from protons to carbons over 2-3 bonds.[14]Requires more experiment time; interpretation can be complex in crowded spectra.
In-Depth Look at Key Experiments

1. Standard 1D 13C{1H} NMR: The Starting Point

This is the foundational experiment. While often insufficient on its own, it provides the initial carbon chemical shift information. The quaternary carbon of a simple, unsubstituted cyclobutane appears around 22.4 ppm. Substituents, however, can dramatically shift this value. For instance, nitrile-bearing quaternary carbons in cyclohexanes (a related system) resonate between δ 118-127 ppm.[15]

  • Causality Behind Experimental Choices: To maximize the chances of observing a weak quaternary signal, the relaxation delay (d1) must be significantly increased. A typical d1 of 1-2 seconds is often inadequate. Extending d1 to 5-10 seconds or longer allows more time for the slow-relaxing quaternary nucleus to return to equilibrium, mitigating saturation and improving signal intensity.[16]

2. DEPT vs. APT: A Tale of Two Editing Techniques

Spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) provide information about the number of attached protons.

  • DEPT: This family of experiments (DEPT-45, -90, -135) is invaluable for identifying CH, CH2, and CH3 groups. However, because it relies on polarization transfer from attached protons, it is fundamentally blind to quaternary carbons.[10][11][12] Their absence in a DEPT spectrum, when compared to a standard 13C spectrum, is strong evidence for their presence.

  • APT: The APT experiment is a superior choice when the primary goal is simply to confirm the presence of a quaternary carbon.[12] It does not rely on polarization transfer and thus detects all carbon types.[10][12] In an APT spectrum, signals for C and CH2 carbons are typically phased negatively (pointing down), while CH and CH3 signals are phased positively (pointing up).[4][12][13] While it cannot differentiate a quaternary carbon from a methylene group on its own, its ability to detect the signal at all makes it a more efficient screening tool than the combination of 13C and DEPT experiments.[12]

3. HMBC: The Definitive Assignment Tool

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for unambiguously assigning a quaternary cyclobutane carbon. This 2D experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).

Since the quaternary carbon has no directly attached protons, it will not show a correlation in a one-bond HSQC experiment. However, in the HMBC spectrum, it will show cross-peaks to nearby protons on adjacent carbons. For a quaternary cyclobutane carbon, one would expect to see correlations to the protons on the neighboring carbons of the ring and potentially to the protons of any substituents attached to it. Observing these specific long-range correlations provides irrefutable proof of the carbon's identity and its precise location within the molecular structure.[14]

Experimental Protocols & Workflow

A robust, self-validating workflow is essential for confident characterization. The following step-by-step process integrates the techniques discussed above.

Workflow for Quaternary Cyclobutane Carbon Characterization

G cluster_1 Step 2: Multiplicity Check cluster_2 Step 3: Unambiguous Assignment cluster_3 Step 4: Final Confirmation A Acquire Standard 1D 13C NMR (Use long d1, e.g., 5-10s) B Acquire APT Spectrum A->B C Acquire DEPT-135 Spectrum B->C Identify potential Cq/CH2 signals (negative phase in APT) D Acquire 2D HMBC Spectrum C->D Confirm Cq (absent in DEPT-135) E Correlate Data & Assign Structure D->E Observe 2JCH & 3JCH correlations to neighboring protons

Caption: Logical workflow for the definitive characterization of a quaternary cyclobutane carbon.

Protocol 1: Optimized 1D 13C{1H} Acquisition for Quaternary Carbons

  • Sample Preparation: Prepare a concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) to maximize signal.

  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled 13C acquisition sequence (e.g., zgpg30 on Bruker systems). A 30° pulse angle is used instead of 90° to allow for a shorter relaxation delay while minimizing saturation.

    • Relaxation Delay (d1): Set to a minimum of 5.0 seconds. For particularly challenging cases, increase to 10-20 seconds.

    • Acquisition Time (aq): Set to 1.5 - 2.0 seconds for good digital resolution.

    • Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Protocol 2: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Spectrometer Setup: After acquiring 1H and 13C spectra to determine spectral widths, set up the HMBC experiment.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Long-Range Coupling Delay (d6): This delay is optimized for the size of the expected long-range J-coupling. For a typical ²JCH/³JCH of 8 Hz, the optimal delay is 1/(2*J) = 62.5 ms.

    • Number of Increments (F1): Collect at least 256 increments in the indirect dimension for adequate resolution.

    • Number of Scans (ns): Use 8, 16, or more scans per increment, depending on sample concentration.

Conclusion

The successful 13C NMR characterization of quaternary cyclobutane carbons is an exercise in understanding the physical limitations of the NMR experiment and choosing the right tools to overcome them. While a standard 13C spectrum often provides a weak or invisible signal, a systematic approach employing optimized 1D acquisition parameters, the judicious use of spectral editing techniques like APT, and the definitive correlational power of 2D HMBC will lead to an unambiguous and trustworthy structural assignment. This multi-experiment, self-validating workflow empowers researchers to confirm these challenging but vital structural motifs with the highest degree of scientific confidence.

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  • Royal Society of Chemistry. (2020). Advances in the catalytic asymmetric synthesis of quaternary carbon containing cyclobutanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.1: Naming Cycloalkanes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 24). Stability of Cycloalkanes - Angle Strain [Video]. YouTube. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Steric Effects of 1-Methoxy and 1-Methyl Substituents on the Cyclobutane Ring

For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents influence the conformation of cyclic scaffolds is paramount. The cyclobutane ring, a common motif in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents influence the conformation of cyclic scaffolds is paramount. The cyclobutane ring, a common motif in pharmacologically active molecules, presents a fascinating case study in the interplay of steric and electronic effects that govern its three-dimensional structure. This guide provides an in-depth comparison of the steric effects of a 1-methoxy and a 1-methyl group on the cyclobutane ring, offering insights into their conformational preferences and the underlying principles that dictate their behavior.

The Puckered Nature of the Cyclobutane Ring: A Balancing Act

Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is not flat. A planar conformation would enforce C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. Furthermore, a planar structure would result in the eclipsing of all eight C-H bonds, introducing considerable torsional strain.[1] To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[2] This puckering slightly decreases the C-C-C bond angles, thereby increasing angle strain to some extent, but the significant reduction in torsional strain results in a more stable overall conformation.[2]

The puckered cyclobutane ring rapidly interconverts between two equivalent puckered conformations, with one of the four carbon atoms out of the plane of the other three. This dynamic equilibrium is a key feature of the cyclobutane system.

The Influence of a Substituent: Axial vs. Equatorial Positions

The introduction of a substituent at the 1-position breaks the symmetry of the cyclobutane ring, leading to two distinct non-equivalent puckered conformations: one with the substituent in an "axial" position and another with the substituent in an "equatorial" position. The axial position is characterized by the substituent bond being roughly parallel to the axis of the ring, while the equatorial position has the substituent bond pointing away from the ring.

The relative stability of these two conformations is determined by a combination of steric and electronic effects, which we will explore in the context of the 1-methoxy and 1-methyl substituents.

Comparative Analysis: 1-Methoxycyclobutane vs. 1-Methylcyclobutane

Steric Effects

Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when they are brought into close proximity.[3] In the context of substituted cyclobutanes, the primary steric consideration is the interaction of the substituent with the syn-axial hydrogen atoms on the C3 carbon.

  • 1-Methylcyclobutane: The methyl group is a purely alkyl substituent and its steric bulk is the primary determinant of its conformational preference. When the methyl group is in the axial position, it experiences steric repulsion from the two syn-axial hydrogen atoms. This 1,3-diaxial interaction is destabilizing. In the equatorial position, the methyl group is directed away from the ring, minimizing these steric clashes. Therefore, based on steric considerations alone, the equatorial conformation of 1-methylcyclobutane is expected to be significantly more stable than the axial conformation. The energy difference between the axial and equatorial conformers is often quantified by the "A-value" in cyclohexane systems. For a methyl group on a cyclohexane ring, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position.[4] A similar, though likely smaller, preference is expected for 1-methylcyclobutane.

  • 1-Methoxycyclobutane: The methoxy group (-OCH3) is sterically more complex than a methyl group. The presence of the oxygen atom and the methyl group attached to it introduces additional rotational freedom around the C1-O bond. The steric bulk of the methoxy group will also lead to destabilizing 1,3-diaxial interactions in the axial conformation. However, the C-O bond is shorter than a C-C bond, which could potentially bring the methyl of the methoxy group into closer proximity with the syn-axial hydrogens, depending on the rotational conformation around the C1-O bond.

Electronic Effects

Electronic effects involve the distribution of electron density within a molecule and can have a significant impact on conformational stability.[3]

  • 1-Methylcyclobutane: As a simple alkyl group, the methyl group has minimal electronic effects beyond weak inductive electron donation. These effects are generally considered to have a negligible influence on the conformational equilibrium compared to the steric effects.

  • 1-Methoxycyclobutane: The methoxy group, with its electronegative oxygen atom, introduces significant electronic effects. The oxygen atom is electron-withdrawing through the sigma bond (inductive effect). However, the oxygen also possesses lone pairs of electrons that can participate in hyperconjugation. In the axial conformation, a lone pair on the oxygen atom can align anti-periplanar to the C1-C2 or C1-C4 bonds of the cyclobutane ring. This alignment allows for a stabilizing n -> σ* interaction, where electron density from the oxygen lone pair is donated into the antibonding orbital of the C-C bond. This type of stereoelectronic interaction is known as the anomeric effect, which is well-documented in heterocyclic systems like pyranoses.[5] The anomeric effect can stabilize the axial conformation, counteracting the destabilizing steric effects.

Predicted Conformational Preferences: A Summary

Based on the interplay of steric and electronic effects, we can predict the likely conformational preferences of these two molecules.

Feature1-Methylcyclobutane1-Methoxycyclobutane
Dominant Effect Steric HindranceInterplay of Steric Hindrance and Electronic Effects (Anomeric Effect)
Predicted Major Conformer EquatorialLikely Equatorial, but with a smaller energy difference to the axial conformer compared to 1-methylcyclobutane
Axial Conformer Stability Significantly destabilized by 1,3-diaxial interactionsPartially stabilized by the anomeric effect, but still likely less stable than the equatorial conformer
Puckering Angle The puckering of the ring is a balance between angle and torsional strain. The presence of a substituent can influence the degree of puckering.The electronic effects of the methoxy group might lead to subtle changes in the ring's geometry compared to 1-methylcyclobutane.

Visualizing the Conformational Equilibria

The following diagrams, generated using Graphviz, illustrate the conformational equilibria for 1-methylcyclobutane and 1-methoxycyclobutane.

G cluster_methyl 1-Methylcyclobutane Axial_Me Axial Conformer (Higher Energy) Equatorial_Me Equatorial Conformer (Lower Energy) Axial_Me->Equatorial_Me Ring Inversion (Steric Hindrance Favors Equatorial) G cluster_methoxy 1-Methoxycyclobutane Axial_OMe Axial Conformer (Partially Stabilized) Equatorial_OMe Equatorial Conformer (Likely Lower Energy) Axial_OMe->Equatorial_OMe Ring Inversion (Steric vs. Anomeric Effect)

Caption: Conformational equilibrium of 1-methoxycyclobutane.

Experimental and Computational Methodologies for Conformational Analysis

To experimentally and computationally probe the steric effects and conformational preferences of substituted cyclobutanes, a combination of techniques is employed.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution. [6]

  • Objective: To determine the relative populations of the axial and equatorial conformers and to gain insights into the geometry of the cyclobutane ring.

  • Methodology:

    • Sample Preparation: Dissolve a pure sample of 1-methylcyclobutane or 1-methoxycyclobutane in a suitable deuterated solvent (e.g., CDCl3, acetone-d6) in a standard NMR tube.

    • Data Acquisition:

      • Acquire a high-resolution 1H NMR spectrum at room temperature.

      • Perform variable-temperature (VT) NMR experiments by acquiring spectra at a range of temperatures, typically from room temperature down to the freezing point of the solvent. At lower temperatures, the rate of ring inversion slows down, which can lead to the "freezing out" of the individual conformers, allowing for their direct observation and characterization.

      • Acquire two-dimensional NMR spectra, such as COSY and NOESY, to aid in the assignment of proton signals and to obtain information about through-bond and through-space connectivities.

    • Data Analysis:

      • Analyze the coupling constants (J-values) between the protons on the cyclobutane ring. The magnitude of the vicinal (3JHH) and long-range (4JHH) coupling constants is dependent on the dihedral angles between the coupled protons, which in turn reflects the conformation of the ring.

      • In the case of VT-NMR, integrate the signals corresponding to the axial and equatorial conformers at low temperatures to determine their relative populations. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTln(Keq), where Keq is the equilibrium constant (ratio of conformers).

2. Gas-Phase Electron Diffraction (GED)

GED is a technique used to determine the molecular structure of molecules in the gas phase, free from intermolecular interactions. [7]

  • Objective: To obtain precise measurements of bond lengths, bond angles, and the puckering angle of the cyclobutane ring for the most stable conformer.

  • Methodology:

    • Sample Introduction: A gaseous sample of the cyclobutane derivative is introduced into a high-vacuum chamber.

    • Electron Diffraction: A high-energy beam of electrons is directed at the gas-phase molecules. The electrons are scattered by the atoms in the molecules, creating a diffraction pattern.

    • Data Collection: The diffraction pattern is recorded on a detector.

    • Structural Refinement: The experimental diffraction data is compared to theoretical diffraction patterns calculated for different molecular geometries. The structural parameters (bond lengths, angles, etc.) are refined to obtain the best fit between the experimental and theoretical data.

Computational Chemistry Protocols

Computational chemistry provides a powerful means to model the conformational landscape of molecules and to calculate their relative energies and geometric parameters. [8]

  • Objective: To calculate the energies of the axial and equatorial conformers, determine the puckering angle, and analyze the electronic structure to understand the underlying stabilizing and destabilizing interactions.

  • Methodology:

    • Conformational Search:

      • Perform a systematic or stochastic conformational search to identify all low-energy conformers of the molecule. This can be done using molecular mechanics force fields (e.g., MMFF, OPLS).

    • Geometry Optimization and Energy Calculation:

      • Take the low-energy conformers identified in the conformational search and perform geometry optimizations using higher-level quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

      • Calculate the single-point energies of the optimized geometries to determine their relative stabilities.

    • Analysis of Electronic Structure:

      • Perform Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions, such as the anomeric effect in 1-methoxycyclobutane.

      • Calculate electrostatic potential maps to visualize the distribution of charge within the molecules.

Conclusion

The seemingly subtle difference between a methyl and a methoxy substituent at the 1-position of a cyclobutane ring leads to a fascinating divergence in the forces governing their conformational preferences. While the behavior of 1-methylcyclobutane is dominated by the classical steric repulsion that strongly disfavors the axial conformation, 1-methoxycyclobutane presents a more intricate scenario where the steric penalty of the axial position is mitigated by a stabilizing anomeric effect.

For drug development professionals, this comparison underscores the critical importance of considering both steric and electronic effects when designing molecules with constrained cyclic scaffolds. The ability to fine-tune the conformational equilibrium of a molecule through judicious choice of substituents can have profound implications for its biological activity, as the three-dimensional shape of a molecule is a key determinant of its interaction with biological targets. Further experimental and computational studies on these and related systems will continue to refine our understanding of these fundamental principles of stereochemistry.

References

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Conformational Analysis. St. Olaf College. [Link]

  • The anomeric effect. Quimica Organica. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1. Journal of the American Chemical Society. [Link]

  • Difference Between Electronic and Steric Effects. Pediaa.com. [Link]

  • Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. Journal of the American Chemical Society. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. RSC Publishing. [Link]

  • Gas-phase electron diffraction from laser-aligned molecules. UNL Digital Commons. [Link]

  • Anomeric effect. Wikipedia. [Link]

  • Transmission of substituent effect through p-conjugation by cyclobutane ring. Indian Academy of Sciences. [Link]

  • A value. Wikipedia. [Link]

  • Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. PubMed. [Link]

  • Molecular structure and conformations of 1,2-dimethoxycyclobutene-3,4-dione. An electron-diffraction investigation augmented by quantum mechanical and normal coordinate calculations. PubMed. [Link]

  • Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com. [Link]

  • Studies in spectroscopy. Part I. Steric effects in some substituted butadienes and cyclobutanes. Journal of the Chemical Society (Resumed). [Link]

  • Femtosecond gas phase electron diffraction with MeV electrons. Faraday Discussions. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • Gas electron diffraction. Wikipedia. [Link]

  • A new route for enantio-sensitive structure determination by photoelectron scattering on molecules in the gas phase. Pure. [Link]

  • Ultrafast electron diffraction of photoexcited gas-phase cyclobutanone predicted by ab initio multiple cloning simulations. arXiv. [Link]

  • Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. [Link]

  • Help understanding how "steric effects" are distinct from "electronic effects"? Chemistry Stack Exchange. [Link]

  • Synthesis and conformational analysis of new cyclobutane-fused nucleosides. Universitat Autònoma de Barcelona Research Portal. [Link]

  • Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. PMC. [Link]

  • Cycloalkanes. Imperial College London. [Link]

  • The interplay between steric and electronic effects in S(N)2 reactions. PubMed. [Link]

  • Femtosecond gas phase electron diffraction with MeV electrons. UNL Digital Commons. [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cyc. Florida State University. [Link]

  • The Contribution of Hyperconjugation and Inductive Effects to the Pseudo-Anomeric Effect in 4-Substituted Methoxycyclohexanes. ChemRxiv. [Link]

  • Anomeric effect, hyperconjugation and electrostatics: lessons from complexity in a classic stereoelectronic phenomenon. Chemical Society Reviews. [Link]

  • Conformational Ensembles in Solution Studied by NMR and Computational Methods. University of Zurich. [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

  • Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. SciSpace. [Link]

  • NMR free ligand conformations and atomic resolution dynamics. Recent. [Link]

  • Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis. Journal of the American Chemical Society. [Link]

  • NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

  • Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC. [Link]

  • "Quantification Of Rigidity And Synthesis Of Cyclobutane Bisimide Build". UND Scholarly Commons. [Link]

  • How to Distinguish Conformational Selection and Induced Fit Based on Chemical Relaxation Rates. PLOS. [Link]

Sources

Comparative

Validating Acid Chloride Formation: The Methyl Ester Quench Protocol

[1] Executive Summary For drug development professionals and process chemists, the formation of acid chlorides (acyl chlorides) is a critical yet transient step. Because acid chlorides hydrolyze rapidly in the presence o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

For drug development professionals and process chemists, the formation of acid chlorides (acyl chlorides) is a critical yet transient step. Because acid chlorides hydrolyze rapidly in the presence of moisture, they cannot be analyzed directly using standard reverse-phase HPLC or LC-MS methods, which invariably utilize aqueous mobile phases.

This guide details the Methyl Ester Quench Method , the industry-standard protocol for monitoring acid chloride conversion. By reacting the unstable acid chloride with anhydrous methanol, we generate a stable methyl ester surrogate that correlates 1:1 with the activated species. This guide provides the mechanistic grounding, comparative analysis, and a self-validating experimental protocol to ensure data integrity.

Part 1: The Challenge (The Hydrolysis Trap)

The fundamental challenge in monitoring acid chloride formation is the "Schrödinger’s Cat" nature of the analysis: the act of measuring the sample often changes its state.

  • Direct Analysis Failure: Injecting a reaction mixture containing

    
     directly into an HPLC with a water/acetonitrile gradient results in immediate hydrolysis:
    
    
    
    
    Since the starting material is also
    
    
    , the chromatogram will show 100% acid regardless of whether the reaction worked or not.
  • The Solution: We must "freeze" the chemical state by derivatizing the highly reactive acyl chloride into a stable species before it encounters the mobile phase.

Part 2: The Methyl Ester Quench Solution

Mechanism of Action

The protocol relies on the rapid nucleophilic attack of methanol on the carbonyl carbon of the acyl chloride. This reaction is orders of magnitude faster than the reaction of methanol with the carboxylic acid (under neutral conditions).



The resulting methyl ester (


) is stable, chromatographically distinct from the starting acid, and easily detectable by UV or MS.
Critical Expert Insight: The "False Positive" Risk

Warning: This method has a specific failure mode known as the Fischer Esterification Trap . If your activation reagent is thionyl chloride (


) or oxalyl chloride, the reaction mixture contains excess acidic byproducts. When you add methanol, you generate anhydrous 

.[1] If the quench time is too long or the temperature too high, the unreacted starting material (

) can also convert to the methyl ester via acid-catalyzed Fischer esterification.

Result: You see 100% Methyl Ester and assume 100% conversion, when you actually had 50% conversion and 50% starting material that derivatized during the quench. See the "Self-Validating Protocol" below for the mitigation strategy.

Part 3: Comparative Analysis of Quench Reagents

While Methanol is the standard, it is not the only option.[1][2] Select the reagent based on your analyte's properties.

FeatureMethyl Ester Quench (Methanol) Amine Quench (Benzylamine/Diethylamine) Direct IR (ReactIR)
Primary Use Routine LC/GC monitoring.Non-UV active acids or "False Positive" mitigation.Real-time kinetic monitoring.
Reaction Rate Fast (< 1 min).[3]Instantaneous (Diffusion controlled).N/A (In-situ).
Stability High (Stable for days).Very High (Amides are extremely stable).N/A.
Chromatography Excellent. Esters usually elute later than acids.Good, but excess amine can cause peak tailing.N/A (No separation).
Risk Factor Fischer Esterification: Can convert SM to product.Salt Formation: Excess amine forms salts with SM.Sensitivity: Low sensitivity for minor impurities.
Recommendation Standard Choice for most aromatic/aliphatic acids.Preferred if the acid lacks a chromophore or for strict validation.Preferred for scale-up safety/kinetics.

Part 4: Visualizing the Logic

The following diagram illustrates the decision pathways and chemical fates during the analysis.

AcidChlorideAnalysis cluster_Quench Quench Method Start Reaction Mixture (R-COCl + Residual R-COOH) Direct Direct Injection (Aqueous Mobile Phase) Start->Direct Incorrect MeOH Methanol Quench (Anhydrous MeOH) Start->MeOH Correct Ester Methyl Ester (R-COOMe) Start->Ester Fischer Esterification risk (If acidic & slow quench) Hydrolysis Hydrolysis (Reverts to R-COOH) Direct->Hydrolysis H2O Reaction MeOH->Ester R-COCl reacts fast ResultBad Indistinguishable (False Negative) Hydrolysis->ResultBad ResultGood Quantifiable Conversion (Distinct Peak) Ester->ResultGood

Figure 1: Analytical workflow comparison. Path A (Red) leads to data loss. Path B (Green) preserves chemical information. The dotted line represents the "False Positive" risk.

Part 5: The Self-Validating Experimental Protocol

This protocol includes a mandatory "Blank" to rule out Fischer Esterification.

Reagents Required[1][3][4][5][6][7][8][9][10]
  • Quench Solvent: HPLC-grade Methanol (Anhydrous is preferred but not strictly required for the quench itself, provided it is in large excess).

  • Diluent: Acetonitrile (ACN).[4][5]

  • Base (Optional but Recommended): Pyridine or Triethylamine (TEA).

Step-by-Step Workflow
1. The "T0" Control (The Blank)

Before starting the reaction (or in a separate vial):

  • Take 10 mg of your starting material (Carboxylic Acid).

  • Add it to 1 mL of your Quench Solvent (MeOH).

  • Crucial: If your reaction uses

    
    , add 1 drop of 
    
    
    
    to this blank to mimic the acidic conditions.
  • Inject immediately.

  • Pass Criteria: You should see 0% Methyl Ester . If you see Methyl Ester, your quench conditions are too aggressive (causing Fischer Esterification). Switch to the Amine Quench method.

2. Sampling the Reaction
  • Prepare Quench Vial: Place 1.0 mL of Methanol (optionally with 100 µL Pyridine to neutralize acid) in an HPLC vial.

  • Aliquot: Using a dry glass pipette or syringe, withdraw ~20-50 µL of the reaction mixture.

  • Quench: Immediately dispense the aliquot into the Methanol. Cap and vortex for 10 seconds.

    • Note: The reaction is usually exothermic. The dilution ensures heat dissipation.

  • Dilution: If the concentration is too high for the detector, dilute 100 µL of the Quenched Mix into 900 µL of Acetonitrile.

3. Analysis (HPLC/LC-MS)
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.

  • Mobile Phase: Standard Acidic Gradient (0.1% Formic Acid in Water / ACN).

  • Detection: UV (210-254 nm) or MS (+ESI).

Data Interpretation[1][3][5][10][11]
Observed PeakRetention Time (Relative)Interpretation
R-COOH (Acid)1.0 (Reference)Unreacted Starting Material.
R-COOMe (Ester)~1.2 - 1.5 (Later)Active Acid Chloride. (Success)
R-CO-NH-R' VariesIf using Amine quench, this is the product.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Standard text on process monitoring controls).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational source for acyl chloride characterization).[4]

  • Kromidas, S. (2006). More Practical Problem Solving in HPLC. Wiley-VCH.
  • Valia, K. (2014). "HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol". ResearchGate/Genentech Technical Note. Link

  • Holzgrabe, U. (2017). "Monitoring of chemical reactions by chromatography". Journal of Chromatography A, 1500, 1-15. Link

Sources

Validation

Cyclobutane vs. Cyclopentane: A Conformational Preference Guide for Scaffold Design

This guide provides an in-depth technical comparison of cyclobutane and cyclopentane conformational preferences, specifically tailored for application in medicinal chemistry and structural biology. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of cyclobutane and cyclopentane conformational preferences, specifically tailored for application in medicinal chemistry and structural biology.

Executive Summary: The Scaffold Selection Decision

In drug discovery, the choice between a four-membered (cyclobutane) and five-membered (cyclopentane) ring is rarely arbitrary. It is a strategic decision that dictates vector orientation , metabolic stability , and entropy capability .

  • Cyclobutane is a "switchable rigidifier." It exists in a defined puckered minimum with a specific inversion barrier, allowing for distinct cis/trans vector projections that are often locked in protein binding pockets.

  • Cyclopentane is a "pseudorotating spacer." It lacks a single deep energy minimum, existing instead in a dynamic equilibrium of envelope and half-chair forms. It serves best as a lipophilic volume filler rather than a rigid geometric constraint.

Thermodynamic & Structural Foundations

To control molecular geometry, one must understand the energetic penalties associated with these rings.[1]

Comparative Strain Analysis
ParameterCyclobutane (

)
Cyclopentane (

)
Implications for Drug Design
Total Ring Strain ~26.5 kcal/mol~6.2 kcal/mol

is significantly more reactive and susceptible to metabolic opening than

.
Angle Strain (Baeyer) High (C-C-C ~88°)Low (C-C-C ~102-105°)

bonds have higher p-character; substituents are splayed wider.
Torsional Strain (Pitzer) Moderate (Relieved by pucker)High (Driving force for pseudorotation)

never adopts a planar form due to massive eclipsing interactions.
Inversion/Rotation Barrier ~1.5 kcal/mol (Inversion)~0.0 kcal/mol (Pseudorotation)

has distinct conformers;

is a fluxional manifold.

Expert Insight: Do not assume Cyclobutane is square. If it were planar, the C-C-C bond angle would be 90°, and all hydrogens would be eclipsed. To relieve this torsional strain , the ring puckers by ~30°, deviating from planarity. This creates a "butterfly" shape that defines its substitution vectors.

Conformational Dynamics: The Energy Landscapes

This section visualizes the fundamental difference in how these rings behave in solution.

Cyclobutane: The Double-Well Potential

Cyclobutane oscillates between two equivalent puckered conformations. The transition state is the planar form.

  • The Pucker: The ring bends along the diagonal (C1-C3), creating a dihedral angle of approximately 25–35° .

  • The Barrier: The energy cost to flatten the ring is only ~1.5 kcal/mol, meaning inversion is rapid at room temperature but can be frozen out at low temperatures or by bulky substituents.

Cyclopentane: The Pseudorotation Circuit

Cyclopentane does not flip; it ripples.

  • The Motion: The ring distorts such that the "out-of-plane" carbon circulates around the ring. This is pseudorotation .

  • The Geometries: It fluctuates between the Envelope (

    
    )  and Half-Chair (
    
    
    
    )
    forms.[1]
  • The Barrier: Effectively zero. There is no significant energy barrier preventing the interconversion of these forms, making the ring highly entropic.

Visualization: Conformational Energy Surfaces

ConformationalLandscape cluster_C4 Cyclobutane: Double-Well Potential cluster_C5 Cyclopentane: Pseudorotation Circuit C4_Pucker1 Puckered Form A (Minimum) C4_TS Planar Transition State (+1.5 kcal/mol) C4_Pucker1->C4_TS Ring Flattening C4_Pucker2 Puckered Form B (Minimum) C4_TS->C4_Pucker2 Relaxation C5_Env Envelope (Cs) C5_HC Half-Chair (C2) C5_Env->C5_HC Pseudorotation C5_Flux Dynamic Equilibrium (ΔE ~ 0 kcal/mol) C5_Env->C5_Flux C5_HC->C5_Flux

Caption: Comparative energy landscapes. Cyclobutane (left) must overcome a barrier to invert.[2] Cyclopentane (right) exists in a barrierless pseudorotation loop.

Stereochemical Control & Substituent Effects

This is the critical section for scaffold selection. The placement of substituents dictates the preferred conformation.

1,3-Disubstitution: The Cyclobutane Advantage

In six-membered rings (cyclohexane), trans-1,3-disubstitution is preferred (diequatorial). In cyclobutane, the rules reverse.

  • 1,3-cis Preference: In the puckered cyclobutane ring, 1,3-cis substituents can both occupy pseudo-equatorial positions on the convex face of the "wing."

  • 1,3-trans Penalty: The trans isomer forces one substituent to be pseudo-axial (pointing into the concave face), creating severe transannular steric clash.

  • Result: 1,3-disubstituted cyclobutanes are often synthesized as the cis isomer to maximize thermodynamic stability and define a precise distance vector between pharmacophores.

1,2-Disubstitution
  • Cyclobutane: 1,2-trans is generally preferred to minimize steric repulsion, similar to other rings.

  • Cyclopentane: Substituents on cyclopentane will drive the ring into an Envelope conformation where the substituents are as staggered as possible (pseudo-diequatorial).

Experimental Protocols for Conformational Analysis

How do you validate which conformation your molecule adopts in solution?

Method A: Variable Temperature (VT) NMR & Coupling Constants

The Karplus equation relates the dihedral angle (


) to the vicinal coupling constant (

).

Protocol:

  • Sample Prep: Dissolve 5-10 mg of compound in a non-viscous deuterated solvent (

    
     or 
    
    
    
    ). Avoid DMSO if low-temp is needed (freezes at 18°C).
  • Acquisition:

    • Run standard 1D

      
       NMR at 298 K.
      
    • Cool sample to 223 K (-50°C) in 10 K decrements.

  • Analysis:

    • Cyclobutane: Look for decoalescence.[3] If the inversion barrier is high enough (due to substituents), peaks may split into distinct conformers at low temp. Measure

      
       and 
      
      
      
      .
      • 
         (depends on dihedral).
        
      • 
        .
        
    • Cyclopentane: Spectra often remain averaged even at low temperatures due to the low barrier of pseudorotation. A simplified spectrum usually indicates rapid averaging, confirming the flexible nature of the scaffold.

Method B: Small Molecule X-Ray Crystallography

Protocol:

  • Crystallization: Slow evaporation from heptane/EtOAc or vapor diffusion.

  • Data Collection: Collect at 100 K.

  • Structural Analysis:

    • Cyclobutane: Measure the puckering angle (dihedral between C1-C2-C4 and C2-C3-C4 planes). Typical range:

      
      .
      
    • Cyclopentane: Calculate the phase angle of pseudorotation (

      
      ) to classify as Envelope vs. Half-Chair.
      
Workflow Visualization

ExperimentalWorkflow Start Start: Unknown Conformation Solubility Is compound crystalline? Start->Solubility XRD X-Ray Crystallography (100 K) Solubility->XRD Yes Solution Solution State Analysis Solubility->Solution No Result_Rigid Defined Pucker (Cyclobutane-like) Distinct J-values XRD->Result_Rigid Measure Dihedrals NMR 1H NMR Analysis Solution->NMR Coupling Analyze 3J Coupling Constants NMR->Coupling VT Variable Temperature NMR (-50°C) Coupling->VT If signals broad/ambiguous VT->Result_Rigid Decoalescence Result_Flux Averaged Signal (Cyclopentane-like) Rapid Pseudorotation VT->Result_Flux Remains Averaged

Caption: Decision tree for experimentally determining ring conformation.

References
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Moriarty, R. M. (1974). Stereochemistry of Cyclobutane. Topics in Stereochemistry, 8, 271–421. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

Sources

Comparative

A Bioisosteric Comparison of Alpha-Methoxy and Alpha-Amino Acids in Peptide-Based Drug Discovery

A Senior Application Scientist's Guide to Enhancing Peptide Therapeutics In the landscape of peptide-based drug discovery, the quest for molecules with enhanced stability, permeability, and potency is perpetual.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhancing Peptide Therapeutics

In the landscape of peptide-based drug discovery, the quest for molecules with enhanced stability, permeability, and potency is perpetual.[1][2][3] The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful tool to achieve these desirable drug-like properties.[1][2][3] Among the vast array of NPAAs, α-methoxy acids present a compelling bioisosteric alternative to their canonical α-amino acid counterparts. This guide provides an in-depth comparison of these two classes of building blocks, offering experimental insights and protocols for their evaluation.

The Concept of Bioisosterism in Peptide Design

Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a cornerstone of medicinal chemistry.[4][5] In the context of peptides, replacing a proteinogenic α-amino acid with a bioisostere can profoundly influence the resulting peptide's conformation, metabolic stability, and cell permeability without drastically altering its interaction with the biological target.[6][7][8] The substitution of the α-amino group with an α-methoxy group is a subtle yet impactful modification that can bestow significant advantages upon a peptide therapeutic.

Structural and Conformational Implications

The fundamental difference between α-amino acids and α-methoxy acids lies in the replacement of the α-NH2 group with an α-OCH3 group. This seemingly minor change has significant stereoelectronic consequences.

  • Hydrogen Bonding: The most notable difference is the loss of the hydrogen bond donor capability of the α-amino group. This can disrupt or alter intramolecular hydrogen bonding networks that are crucial for maintaining specific secondary structures like helices and turns.[9][10][11] However, the oxygen of the methoxy group can still act as a hydrogen bond acceptor.

  • Electronic Effects: The methoxy group is less basic and more electronegative than the amino group. This can influence the local electronic environment and impact the reactivity of the adjacent carbonyl group.

  • Conformational Preferences: The steric bulk of the methyl group in the α-methoxy acid can restrict the conformational freedom around the α-carbon, similar to the effect of α,α-disubstituted amino acids.[9][10][11] This can lead to a more pre-organized and rigid peptide backbone, which can be advantageous for binding to a specific target. Peptides containing α-aminoxy acids have been shown to form stable helical structures.[12]

Table 1: Comparison of Key Physicochemical Properties

Propertyα-Amino Acid (Alanine)α-Methoxy Acid (2-Methoxypropanoic acid)
Formula C3H7NO2C4H8O3
Molecular Weight 89.09 g/mol 104.10 g/mol
pKa (α-amino/α-methoxy) ~9.7 (NH3+)Not Applicable
pKa (carboxyl) ~2.3~3.6
Hydrogen Bond Donor Yes (α-NH2)No
Hydrogen Bond Acceptor Yes (α-NH2, C=O)Yes (α-OCH3, C=O)
Impact on Metabolic Stability

Peptides composed of natural amino acids are often susceptible to rapid degradation by proteases in the body.[13][14] The incorporation of NPAAs is a well-established strategy to enhance metabolic stability.[1][2][3][15]

The replacement of an α-amino acid with an α-methoxy acid can significantly improve resistance to proteolytic cleavage.[12] Proteases recognize and bind to specific amino acid sequences, and the absence of the α-amino group, a key recognition element, can render the adjacent peptide bonds resistant to hydrolysis. Studies have shown a dramatic improvement in the stability of amide bonds immediately preceding and following an α-aminoxy acid insertion.[12]

G cluster_0 Standard Peptide cluster_1 α-Methoxy Acid Peptide Peptide_N ...-NH-CH(R)-CO-... Cleavage Cleavage Site Peptide_N->Cleavage Protease Protease Protease->Cleavage Recognizes & Cleaves Methoxy_Peptide_N ...-O-CH(R)-CO-... No_Cleavage Resistant to Cleavage Methoxy_Peptide_N->No_Cleavage Protease_No_Bind Protease Protease_No_Bind->No_Cleavage No Recognition

Caption: Proteolytic stability of standard vs. α-methoxy acid-containing peptides.

Effects on Cell Permeability

A significant hurdle in the development of peptide therapeutics is their generally poor cell permeability, which limits their utility against intracellular targets.[16][17] The ability of a peptide to cross the cell membrane is influenced by factors such as its size, charge, and the number of solvent-exposed hydrogen bond donors.[18]

The replacement of an α-amino group with an α-methoxy group can enhance cell permeability by:

  • Reducing the Hydrogen Bond Donor Count: The desolvation of the peptide backbone is a major energy barrier to membrane translocation. By removing a hydrogen bond donor, the energy penalty for moving from an aqueous to a lipid environment is reduced.

  • Increasing Lipophilicity: The addition of a methyl group slightly increases the lipophilicity of the residue, which can favor partitioning into the cell membrane.

Strategies like cyclization and N-methylation are also employed to improve the permeability of peptides.[19][20] The incorporation of α-methoxy acids can be a complementary approach to these methods.

Experimental Protocols

To empirically evaluate the bioisosteric effects of α-methoxy acids, a series of standardized experiments can be performed.

Synthesis of Peptides Containing α-Methoxy Acids

The synthesis of peptides containing α-methoxy acids can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with some modifications.[21][22][23] The α-methoxy acid building blocks can be synthesized from the corresponding α-hydroxy acids.

Step-by-Step Protocol for Peptide Synthesis:

  • Resin Loading: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like dichloromethane (DCM).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a 20% piperidine solution in dimethylformamide (DMF).

  • Amino Acid Coupling: Couple the desired Fmoc-protected α-amino acid or the protected α-methoxy acid using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

  • Washing: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

G Start Start with Resin Swell Swell Resin Start->Swell Deprotect Fmoc Deprotection Swell->Deprotect Couple Couple Amino/Methoxy Acid Deprotect->Couple Wash Wash Couple->Wash Wash->Deprotect Repeat for next residue End Final Peptide Wash->End Final Cleavage

Sources

Validation

Advanced HPLC Strategies for Cyclobutane Carboxylic Acid Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals The Analytical Challenge: Deceptive Simplicity Cyclobutane carboxylic acid (CBCA) derivatives are critica...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

The Analytical Challenge: Deceptive Simplicity

Cyclobutane carboxylic acid (CBCA) derivatives are critical pharmacophores in modern drug design, serving as rigidified building blocks that constrain peptide conformation and enhance metabolic stability. However, their analysis presents a "perfect storm" of chromatographic challenges:

  • Lack of Chromophore: The cyclobutane ring and carboxyl group have negligible UV absorbance above 210 nm, making standard UV-Vis detection prone to baseline noise and interference.

  • High Polarity: Small CBCA derivatives (e.g., 1,1-cyclobutanedicarboxylic acid) often elute in the void volume of standard C18 columns.

  • Geometric Isomerism: Many derivatives exist as cis and trans isomers (e.g., 1,2-disubstituted cyclobutanes). Separating these diastereomers requires specific steric selectivity often absent in standard alkyl-bonded phases.

This guide moves beyond generic "organic acid" methods to provide targeted, field-proven strategies for CBCA analysis.

Strategic Decision Matrix

Before selecting a column or detector, use this decision matrix to identify the optimal workflow for your specific derivative.

CBCA_Workflow Start Analyte Characterization Q1 Functional Groups? Start->Q1 Amino Amino-Acid (e.g., ACBC) Q1->Amino Amine + Acid AcidOnly Acid Only (e.g., 1,1-dicarboxy) Q1->AcidOnly Acid Only Method1 HILIC or Pre-col Derivatization (OPA/FMOC) Amino->Method1 Q2 Concentration/Sensitivity? AcidOnly->Q2 Trace Trace/Bioanalysis (< 1 µg/mL) Q2->Trace Bulk Purity/Process (> 10 µg/mL) Q2->Bulk Method2 Derivatization (Phenacyl Bromide) Trace->Method2 Method3 Mixed-Mode RP/AX or C18-AQ (Low pH) Bulk->Method3

Figure 1: Decision matrix for selecting the analytical mode based on functional groups and sensitivity requirements.

Comparative Analysis: Chromatographic Modes

For bulk purity analysis where derivatization is impractical, the choice of stationary phase is the single most critical factor.

FeatureReversed-Phase (C18-AQ) Mixed-Mode (RP/Anion Exchange) HILIC
Mechanism Hydrophobic interaction + Polar embeddingHydrophobic + Ionic interactionHydrophilic partitioning
Best For Routine purity of mono-acids; simple QC.Retaining small di-acids (e.g., 1,1-cyclobutanedicarboxylic acid).Amino-cyclobutane derivatives (zwitterions).
Mobile Phase Water/MeCN + 0.1% H₃PO₄ (pH ~2.5).MeCN/Water + Buffer (Ammonium Formate/Acetate).MeCN/Water + Ammonium Acetate (High Organic).
Isomer Selectivity Moderate. Trans usually elutes later due to planarity.High. Ionic interaction amplifies subtle pKa/shape differences.Low to Moderate for geometric isomers.
Pros Robust, widely available, predictable.Superior retention for polar acids; no "dewetting".Good MS sensitivity (high organic).
Cons Poor retention for very polar di-acids; requires low UV (210 nm).Complex method development; sensitive to ionic strength.Long equilibration times; peak shape issues.
Expert Insight: The "Dewetting" Trap

Standard C18 columns often fail for small CBCA derivatives because retaining them requires nearly 100% aqueous mobile phases. Under these conditions, the hydrophobic C18 chains can collapse ("dewet"), causing retention time loss.

  • Solution: Always use a "C18-AQ" (hydrophilic end-capped) or a Polar-Embedded group column (e.g., Amide-C18) if working with >95% water.

  • Advanced Solution: Use a mixed-mode column (e.g., SIELC Newcrom R1 or Primesep B). These columns have ion-exchange groups embedded in the alkyl chain, allowing retention of cyclobutanecarboxylic acid even in high-organic mobile phases, which improves desolvation in LC-MS [1, 2].

Isomer Separation: Cis vs. Trans

Separating geometric isomers (e.g., cis- vs. trans-1,2-cyclobutanedicarboxylic acid) is a common requirement.

  • Mechanism: The cis isomer is generally more compact and polar (due to the proximity of carboxyl groups allowing intramolecular H-bonding), while the trans isomer is more linear/planar.

  • Protocol:

    • Column: Mixed-Mode (e.g., Newcrom BH) or Porous Graphitic Carbon (PGC).

    • Elution Order: On RP/Mixed-mode phases, the more polar cis isomer typically elutes first , followed by the trans isomer.

    • Validation: If standards are unavailable, use UV irradiation of the trans isomer (dissolved in mobile phase) for 1-2 hours to generate a cis peak for identification [3].

High-Sensitivity Protocol: Phenacyl Bromide Derivatization

For bioanalysis or trace impurity detection, direct UV is insufficient.[1][2] Derivatization with p-bromophenacyl bromide converts the carboxylic acid into a UV-active ester (absorbs strongly at ~260 nm), increasing sensitivity by 100-1000x.

Reagents:
  • Reagent A: 10 mg/mL p-bromophenacyl bromide in Acetonitrile (MeCN).

  • Reagent B: 10 mg/mL Triethylamine (TEA) in MeCN.

  • Mobile Phase: 80:20 MeCN:Water (Isocratic).

Step-by-Step Workflow:
  • Preparation: Dissolve sample (CBCA derivative) in MeCN to ~1 mg/mL (or use dried extract).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Reagent A + 100 µL Reagent B in a capped vial.

    • Heat at 80°C for 30 minutes. (Reaction is driven by base catalysis).

  • Quenching (Optional): Add 10 µL acetic acid to neutralize excess TEA if using a silica-based column sensitive to high pH.

  • Analysis: Inject 10 µL into the HPLC.

    • Column: C18 Standard (e.g., 150 x 4.6 mm, 5 µm).

    • Detection: UV at 254 nm or 260 nm .

    • Result: The derivative will elute significantly later than the free acid and show a sharp, symmetric peak.

Self-Validating Check: Run a "Reagent Blank" (MeCN + Reagents A/B) to identify the peak for excess phenacyl bromide, which usually elutes before the derivatized analyte.

Case Study: 1-Amino-1-cyclobutanecarboxylic Acid (ACBC)

ACBC is a non-proteinogenic amino acid used in tumor imaging and peptide synthesis. It is a zwitterion, making it difficult to retain on C18.

  • Recommended Method: Pre-column Derivatization with OPA (o-Phthalaldehyde) .[3]

    • Why? OPA reacts instantly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

    • Detection: Fluorescence (Ex: 340 nm, Em: 455 nm).

    • Sensitivity: Femtomole range (suitable for plasma/tissue analysis) [4].

  • Alternative (LC-MS): Use a HILIC column (e.g., ZIC-HILIC) with an Ammonium Acetate/MeCN gradient (90% -> 50% B). The high organic content enhances ESI-MS sensitivity.

References
  • SIELC Technologies. (2018).[4] Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. Link

  • SIELC Technologies. (2018).[4] Separation of 1,1-Cyclobutanedicarboxylic acid on Newcrom R1 HPLC column. Link

  • BenchChem. (2025). HPLC-Based Separation of Cis and Trans Chalcone Isomers. (Cited for general geometric isomer separation protocols via UV irradiation). Link

  • Lanneluc-Sanson, D., et al. (1986). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry. Link

  • Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8™ Reagent Protocol. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Reactant of Route 1
1-Methoxycyclobutane-1-carbonyl chloride
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Reactant of Route 2
1-Methoxycyclobutane-1-carbonyl chloride
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